Omiganan
Description
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H127N27O12/c1-5-51(4)75(92)85(127)113-68(41-50(2)3)80(122)109-67(32-18-38-102-90(98)99)79(121)114-71(44-54-48-105-62-27-12-8-23-58(54)62)86(128)116-39-19-34-74(116)84(126)112-70(43-53-47-104-61-26-11-7-22-57(53)61)82(124)115-72(45-55-49-106-63-28-13-9-24-59(55)63)87(129)117-40-20-33-73(117)83(125)111-69(42-52-46-103-60-25-10-6-21-56(52)60)81(123)110-66(31-17-37-101-89(96)97)78(120)108-65(30-16-36-100-88(94)95)77(119)107-64(76(93)118)29-14-15-35-91/h6-13,21-28,46-51,64-75,103-106H,5,14-20,29-45,91-92H2,1-4H3,(H2,93,118)(H,107,119)(H,108,120)(H,109,122)(H,110,123)(H,111,125)(H,112,126)(H,113,127)(H,114,121)(H,115,124)(H4,94,95,100)(H4,96,97,101)(H4,98,99,102)/t51-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPAMLBUDIFYGK-BHDRXCTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N8CCCC8C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H127N27O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174370 | |
| Record name | Omiganan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1779.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204248-78-2 | |
| Record name | Omiganan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204248782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Omiganan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06610 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Omiganan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OMIGANAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618SLL9VBS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Omiganan: An Indolicidin Analogue Antimicrobial Peptide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Omiganan (CLS001, MX-594AN) is a novel, broad-spectrum antimicrobial peptide (AMP) that represents a significant advancement in the fight against multidrug-resistant pathogens. As a synthetic analogue of indolicidin, a naturally occurring cationic peptide found in bovine neutrophils, this compound exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi. Its primary mechanism of action involves the rapid disruption of microbial cell membranes, leading to cell death. Furthermore, emerging evidence highlights its capacity to modulate the host immune response, suggesting a dual mode of action that is advantageous for therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its antimicrobial efficacy, detailed experimental protocols for its evaluation, and an exploration of its mechanisms of action, tailored for the scientific and drug development community.
Introduction to this compound
This compound is a 12-amino-acid cationic peptide with the sequence ILRWPWWPWRRK-NH2. Its design as an analogue of indolicidin was aimed at enhancing its antimicrobial properties while maintaining a favorable safety profile.[1][2] The high content of tryptophan and arginine residues contributes to its strong interaction with and perturbation of microbial membranes. Clinical development of this compound has focused on topical applications, including the prevention of catheter-related bloodstream infections and the treatment of skin conditions such as rosacea and atopic dermatitis.[3][4]
Antimicrobial Spectrum and Efficacy
This compound demonstrates a broad spectrum of antimicrobial activity. The following tables summarize its in vitro efficacy, presented as Minimum Inhibitory Concentrations (MICs), against a variety of clinically relevant microbial isolates.
Antibacterial Activity of this compound
| Bacterial Species | No. of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| Staphylococcus aureus (Methicillin-susceptible) | - | ≤0.5 - 32 | 16 | 16 | [5] |
| Staphylococcus aureus (Methicillin-resistant) | - | ≤0.5 - 32 | 16 | 16 | [5] |
| Coagulase-negative staphylococci | 390 | 1 - 8 | 4 | 4 | [5] |
| Enterococcus faecalis | - | 8 - >128 | 64 | 128 | [5] |
| Enterococcus faecium (Vancomycin-susceptible) | - | 1 - 16 | 4 | 8 | [5] |
| Enterococcus faecium (Vancomycin-resistant) | - | 1 - 16 | 4 | 8 | [5] |
| Streptococcus pneumoniae | - | 4 - 64 | - | - | [1] |
| Escherichia coli | 167 | 4 - 1024 | 32 | 128 | [5] |
| Klebsiella pneumoniae | - | 8 - 512 | 32 | 128 | [5] |
| Pseudomonas aeruginosa | - | 16 - 512 | 128 | 256 | [5] |
| Enterobacter spp. | - | 8 - >1024 | 64 | 512 | [5] |
Antifungal Activity of this compound
| Fungal Species | No. of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Candida albicans | - | 16 - 128 | 32 | 64 |
| Candida glabrata | - | 32 - 256 | 128 | 256 |
| Candida parapsilosis | - | 32 - 256 | 128 | 256 |
| Candida tropicalis | - | 16 - 64 | 32 | 32 |
| Candida krusei | - | 16 - 128 | 32 | 64 |
| Aspergillus spp. | 10 | ≤1024 | - | - |
Mechanism of Action
This compound's primary antimicrobial mechanism is the disruption of microbial cell membrane integrity. This is followed by potential interactions with intracellular targets.
Membrane Disruption
The cationic nature of this compound facilitates its initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization, depolarization, and leakage of intracellular contents, ultimately resulting in cell death.
Intracellular Targets
In addition to membrane disruption, evidence suggests that this compound can translocate across the bacterial membrane and interact with intracellular components. Studies on its parent compound, indolicidin, have shown inhibition of DNA and RNA synthesis, which may also contribute to the antimicrobial activity of this compound.[6][7]
Immunomodulatory Effects
This compound has been shown to modulate the host immune response, a characteristic of many antimicrobial peptides. It can enhance interferon responses to endosomal Toll-like receptor (TLR) ligands in human peripheral blood mononuclear cells.[8] This suggests a role in augmenting the innate immune system's ability to combat infections. The interaction with TLRs, particularly in plasmacytoid dendritic cells, leads to the production of type I interferons, which are crucial for antiviral and antibacterial immunity.
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the standard for determining the MIC of antimicrobial agents, including this compound.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile 96-well microtiter plates
-
This compound stock solution (e.g., in sterile water or 0.01% acetic acid)
-
Bacterial or fungal inoculum, adjusted to the appropriate density (typically 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial twofold dilutions of this compound in the appropriate broth directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Prepare the microbial inoculum by suspending colonies from an overnight culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the appropriate broth to achieve the final target concentration.
-
Add 50 µL of the diluted inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control well (inoculum without this compound) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Bacterial Membrane Permeabilization Assays
5.2.1 Outer Membrane Permeabilization (NPN Uptake Assay)
This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.
Materials:
-
Bacterial cells grown to mid-log phase
-
HEPES buffer (5 mM, pH 7.2)
-
NPN stock solution (e.g., 500 µM in acetone)
-
This compound solution
-
Fluorometer with excitation at 350 nm and emission at 420 nm
Procedure:
-
Harvest bacterial cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD600) of 0.5.
-
Add NPN to the cell suspension to a final concentration of 10 µM and allow it to equilibrate for a few minutes.
-
Measure the baseline fluorescence.
-
Add this compound at the desired concentration and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates NPN uptake and thus outer membrane permeabilization.
5.2.2 Inner Membrane Permeabilization (Propidium Iodide Uptake Assay)
Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells. Its entry into the cytoplasm and subsequent fluorescence upon binding to DNA is an indicator of inner membrane damage.
Materials:
-
Bacterial cells grown to mid-log phase
-
Phosphate-buffered saline (PBS)
-
Propidium iodide stock solution (e.g., 1 mg/mL in water)
-
This compound solution
-
Fluorometer or flow cytometer with excitation at ~535 nm and emission at ~617 nm
Procedure:
-
Harvest and wash bacterial cells as described for the NPN assay.
-
Resuspend the cells in PBS.
-
Add PI to the cell suspension to a final concentration of 2-10 µg/mL.
-
Measure the baseline fluorescence.
-
Add this compound at the desired concentration and monitor the increase in fluorescence over time.
Conclusion and Future Directions
This compound is a promising antimicrobial peptide with a potent and broad spectrum of activity against clinically important pathogens. Its dual mechanism of action, combining direct microbial killing through membrane disruption with immunomodulatory effects, makes it an attractive candidate for further development, particularly for topical applications. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel antimicrobial peptides. Future research should focus on further elucidating the intricacies of its interaction with host immune cells, exploring its potential for synergistic activity with conventional antibiotics, and continuing to evaluate its efficacy and safety in clinical settings. The development of resistance to this compound appears to be low, a significant advantage in the current era of widespread antibiotic resistance.[9] Continued exploration of this and other indolicidin analogues will be crucial in addressing the growing threat of infectious diseases.
References
- 1. Quality Control Guidelines for MIC Susceptibility Testing of this compound Pentahydrochloride (MBI 226), a Novel Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cmdr.ubc.ca [cmdr.ubc.ca]
- 3. Antimicrobial Peptide this compound Enhances Interferon Responses to Endosomal Toll-Like Receptor Ligands in Human Peripheral Blood Mononuclear Cells. | CHDR [chdr.nl]
- 4. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 7. jmilabs.com [jmilabs.com]
- 8. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, this compound, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational antimicrobial peptide design and evaluation against multidrug-resistant clinical isolates of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Omiganan: A Technical Guide to its Antimicrobial Spectrum and Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omiganan is a synthetic cationic antimicrobial peptide, an analog of indolicidin, which has demonstrated a broad spectrum of activity against a variety of clinically relevant pathogens. Its rapid bactericidal and fungicidal properties, coupled with a mechanism of action that is less prone to the development of resistance, position it as a promising candidate for topical antimicrobial therapy. This technical guide provides an in-depth overview of this compound's antimicrobial spectrum, supported by quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.
Antimicrobial Spectrum of Activity: Quantitative Data
The in vitro activity of this compound has been extensively evaluated against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a quantitative measure of its potency. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Organism (No. of Isolates) | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Staphylococcus aureus | 16 | 16 - 32 | ≤ 32 |
| Methicillin-resistant S. aureus (MRSA) | 16 | 32 | ≤ 64 |
| Vancomycin-intermediate S. aureus (VISA) | 16 | 32 | - |
| Vancomycin-resistant S. aureus (VRSA) | 16 | 32 | - |
| Coagulase-negative staphylococci (CoNS) | 4 | 4 - 8 | 1 - 8 |
| Enterococcus faecalis | 64 | 128 | - |
| Enterococcus faecium | 4 | 8 | - |
| Vancomycin-resistant Enterococcus spp. (VRE) | 4 - 8 | - | - |
| Beta-hemolytic streptococci | 16 | - | - |
| Viridans group streptococci | 64 | 128 | - |
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Organism (No. of Isolates) | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Escherichia coli | 32 | - | - |
| Klebsiella spp. (ESBL-positive) | 128 | - | - |
| Enterobacter spp. | 32 - 64 | 64 - 512 | - |
| Pseudomonas aeruginosa | 128 | 256 | - |
Table 3: In Vitro Activity of this compound against Fungi
| Organism (No. of Isolates) | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Candida albicans | - | - | 32 - 256 |
| Candida spp. (106) | - | - | ≤ 256 |
| Molds (including Aspergillus spp.) (20) | - | - | ≤ 1024 |
Mechanism of Action
This compound's primary mechanism of action involves the disruption of the microbial cytoplasmic membrane.[1] As a cationic peptide, it is electrostatically attracted to the negatively charged components of the microbial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial interaction is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization, depolarization, and the formation of pores or channels.[2][3] This disruption of the membrane integrity results in the leakage of essential intracellular components and ultimately, cell death.[2] This rapid, membrane-disrupting mechanism is believed to be a key factor in the low propensity for the development of microbial resistance.[2]
This compound's proposed mechanism of action.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from standardized in vitro susceptibility testing methods. The following sections detail the key experimental protocols.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC of this compound is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI), primarily documented in CLSI M07.
1. Preparation of Inoculum:
-
Bacterial or fungal colonies are selected from a fresh agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
The colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This standardized suspension is then diluted in the appropriate broth medium to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
2. Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., sterile water).
-
Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI 1640 medium for fungi in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well containing the diluted this compound is inoculated with the standardized microbial suspension.
-
A growth control well (containing no antimicrobial agent) and a sterility control well (containing no inoculum) are included.
-
The microtiter plates are incubated at 35-37°C for 16-20 hours for most bacteria and 24-48 hours for fungi.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Time-Kill Kinetic Assay
Time-kill assays are performed to assess the rate at which an antimicrobial agent kills a microbial population. The methodology generally follows the guidelines of CLSI M26-A.
1. Preparation of Inoculum:
-
A standardized inoculum is prepared as described for the MIC assay, typically to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in the appropriate broth medium.
2. Exposure to Antimicrobial Agent:
-
This compound is added to the bacterial or fungal suspension at various concentrations, often multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
A growth control tube without the antimicrobial agent is included.
3. Sampling and Viable Cell Counting:
-
At specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each tube.
-
The aliquots are serially diluted in sterile saline to neutralize the antimicrobial agent's effect.
-
A specific volume of each dilution is plated onto an appropriate agar medium.
-
The plates are incubated, and the number of colonies is counted to determine the CFU/mL at each time point.
4. Data Analysis:
-
The results are plotted as the log10 CFU/mL versus time.
-
Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro antimicrobial susceptibility testing of a novel peptide like this compound.
Workflow for in vitro antimicrobial susceptibility testing.
Conclusion
This compound demonstrates potent and broad-spectrum antimicrobial activity against a diverse range of clinically important bacteria and fungi, including drug-resistant strains. Its rapid, membrane-disrupting mechanism of action is a key attribute that may mitigate the development of resistance. The standardized methodologies outlined in this guide provide a framework for the continued evaluation and development of this compound as a valuable topical antimicrobial agent.
References
- 1. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure, Membrane Orientation, Mechanism, and Function of Pexiganan – A Highly Potent Antimicrobial Peptide Designed From Magainin - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Antifungal Properties of Omiganan Against Candida Species
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Omiganan, a synthetic cationic antimicrobial peptide, has demonstrated significant antifungal activity against a broad spectrum of Candida species, including both common and drug-resistant strains. This technical guide provides a comprehensive overview of the current scientific data on this compound's efficacy against Candida, detailing its mechanism of action, in vitro and in vivo activity, and its potential in combination therapies. The information is presented with clearly structured data tables, detailed experimental protocols, and visualizations to support research and development efforts in the field of antifungal drug discovery.
Introduction to this compound
This compound is a 12-amino-acid synthetic peptide analog of indolicidin, an antimicrobial peptide isolated from bovine neutrophils.[1] It is characterized by its cationic nature, which is crucial for its interaction with the negatively charged components of microbial cell membranes.[1] this compound has been investigated in various clinical trials for topical applications, such as for the prevention of catheter-related infections and the treatment of skin conditions.[2][3] Its broad-spectrum activity extends to clinically relevant yeasts, most notably Candida species, which are a leading cause of opportunistic fungal infections worldwide.[2][3]
Mechanism of Action
The primary antifungal mechanism of this compound against Candida species is the rapid disruption of the fungal cell membrane.[2] This interaction is initiated by the electrostatic attraction between the positively charged this compound and the negatively charged phospholipids in the Candida cell membrane. Upon binding, this compound inserts into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[2] This direct, physical mechanism of action is considered less likely to induce resistance compared to antifungal agents that target specific metabolic pathways.[2]
When used in combination with fluconazole, this compound is thought to facilitate the entry of fluconazole into the fungal cell, thereby enhancing its efficacy.[2] This synergistic or additive effect is particularly promising for overcoming fluconazole resistance in Candida strains.[2]
In Vitro Antifungal Activity
The in vitro antifungal activity of this compound has been evaluated against a wide range of Candida species, including clinical isolates from various sources. The primary metrics for this evaluation are the Minimum Inhibitory Concentration (MIC) and the Minimum Biofilm Eradication Concentration (MBEC).
Planktonic Cell Susceptibility (MIC)
Multiple studies have demonstrated this compound's potent activity against planktonic (free-floating) Candida cells. The MIC values, which represent the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, are summarized in the tables below.
| Table 1: MIC of this compound against Candida Species from Catheter-Associated Infections | |||
| Organism (No. of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Candida albicans (52) | 64 | 128 | 32-128 |
| Candida glabrata (22) | 128 | 256 | 128-256 |
| Candida tropicalis (11) | 32 | 32 | 16-64 |
| Candida parapsilosis (11) | 256 | 256 | 128-256 |
| Candida krusei (10) | 64 | 128 | 32-128 |
| Data sourced from Fritsche et al.[4] |
| Table 2: MIC of this compound against Candida Species from Vulvovaginal Candidiasis (VVC) and Bloodstream Infections (BSI) | ||
| Organism Group (No. of Isolates) | Dominant MIC (µg/mL) | MIC Range (µg/mL) |
| VVC Isolates (32) | 128 (59% of isolates) | 32-256 |
| BSI Isolates (30) | 256 (57% of isolates) | 32-256 |
| Data sourced from Żyrek et al.[2] |
| Table 3: MIC of this compound against Clinical Isolates of Candida albicans from VVC | ||
| Organism (No. of Isolates) | Commonest MIC (µg/mL) | MIC Range (µg/mL) |
| Candida albicans (18) | 64 (9/18 strains) | 64-256 |
| Data sourced from Czechowicz et al.[1] |
Biofilm Eradication (MBEC)
Candida biofilms present a significant clinical challenge due to their inherent resistance to conventional antifungal agents. This compound has shown efficacy in eradicating pre-formed Candida biofilms. The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a biofilm.
| Table 4: MBEC of this compound against Candida Biofilms from VVC and BSI | |
| Organism Group (No. of Isolates) | Dominant MBEC (µg/mL) |
| VVC Isolates (32) | 256 (97% of isolates) |
| BSI Isolates (30) | 256 (100% of isolates) |
| Data sourced from Żyrek et al.[2] |
| Table 5: MBEC of this compound against Candida albicans Biofilms from VVC | ||
| Organism (No. of Isolates) | Commonest MBEC (µg/mL) | MBEC Range (µg/mL) |
| Candida albicans (18) | 256 (16/18 strains) | 128-512 |
| Data sourced from Czechowicz et al.[1] |
Notably, for a significant portion of isolates, the MBEC of this compound was identical or very close to its MIC, suggesting that this compound is effective against both planktonic and biofilm forms of Candida.[2]
In Vivo Efficacy
In vivo studies have been conducted to evaluate the efficacy of topical this compound gel in animal models of skin colonization. In a guinea pig skin colonization model, a 1% this compound gel demonstrated potent antifungal activity against Candida albicans, causing a 2-log reduction in colony-forming units (CFU) after 24 hours.[5] Similarly, in an ex vivo pig skin model, this compound gels (0.1-2%) showed dose-dependent activity against yeasts, with the maximum effect observed at 1-2%.[5][6]
While these studies demonstrate this compound's potential for topical treatment of Candida infections, further research is needed to evaluate its efficacy in systemic infection models.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against Candida species is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27.
Protocol:
-
Inoculum Preparation: Candida isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared Candida suspension.
-
Incubation: The plates are incubated at 35-37°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control.
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay is used to determine the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Protocol:
-
Biofilm Formation: A standardized suspension of Candida cells is added to the wells of a 96-well plate and incubated for 24-48 hours to allow for biofilm formation.
-
Washing: The wells are gently washed with a sterile saline solution to remove non-adherent, planktonic cells.
-
Drug Exposure: Serial dilutions of this compound are added to the wells containing the established biofilms.
-
Incubation: The plate is incubated for a further 24 hours.
-
Viability Assessment: The viability of the remaining biofilm is assessed using a metabolic assay (e.g., XTT or MTT) or by scraping the biofilm, plating on agar, and counting the resulting colonies. The MBEC is the lowest concentration of this compound that results in the complete eradication of the biofilm.
Synergy with Fluconazole
Studies have investigated the combination of this compound with fluconazole, a commonly used azole antifungal. The interaction is typically assessed using a checkerboard microdilution assay to calculate the Fractional Inhibitory Concentration Index (FICI).
| Table 6: Interaction of this compound and Fluconazole against Candida Isolates | |
| Interaction Type | Interpretation |
| Synergy | FICI ≤ 0.5 |
| Additive | 0.5 < FICI ≤ 1.0 |
| Indifference | 1.0 < FICI ≤ 4.0 |
| Antagonism | FICI > 4.0 |
In studies with clinical Candida isolates, the combination of this compound and fluconazole predominantly showed an additive effect, with some instances of synergy.[1][2] This suggests that this compound can potentiate the activity of fluconazole, potentially allowing for lower effective doses of both drugs and mitigating the development of resistance.[2]
Conclusion and Future Directions
This compound exhibits potent and broad-spectrum antifungal activity against clinically relevant Candida species, including those forming biofilms. Its rapid, membrane-disrupting mechanism of action is a promising attribute in the face of growing antifungal resistance. The additive and synergistic effects observed with fluconazole highlight its potential as a combination therapy partner.
Future research should focus on:
-
Conducting comprehensive in vivo efficacy studies in models of systemic candidiasis to evaluate the therapeutic potential of this compound beyond topical applications.
-
Investigating the downstream signaling pathways in Candida that are affected by this compound-induced membrane stress to gain a more detailed understanding of its antifungal effects.
-
Elucidating the precise molecular interactions that lead to the synergistic effects with azole antifungals.
-
Performing detailed time-kill kinetic studies to further characterize the fungicidal activity of this compound against a broader range of Candida species.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the potential of this compound as a novel antifungal agent in the fight against Candida infections.
References
- 1. Anticandidal Activity of this compound and Its Retro Analog Alone and in Combination with Fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Antimicrobial Activity of this compound Alone and In Combination against Candida Isolated from Vulvovaginal Candidiasis and Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of this compound Pentahydrochloride against Contemporary Fungal Pathogens Responsible for Catheter-Associated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, this compound, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]
Omiganan: A Technical Guide to its Antimicrobial Activity Against Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omiganan is a synthetic cationic antimicrobial peptide, an analogue of indolicidin, which has demonstrated a broad spectrum of activity against a variety of microbial pathogens, including both gram-positive and gram-negative bacteria, as well as fungi.[1][2][3] Its rapid bactericidal action and efficacy against antibiotic-resistant strains have positioned it as a promising candidate for topical applications in preventing and treating localized infections.[4][5] This technical guide provides an in-depth overview of this compound's antimicrobial activity, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.
Core Mechanism of Action
This compound's primary mechanism of action involves a direct interaction with the bacterial cell membrane.[6][7] As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in gram-negative bacteria and teichoic acids in gram-positive bacteria. This interaction leads to the disruption of the membrane's integrity and depolarization of the transmembrane potential, ultimately causing cell death.[6][7] This direct, physical mechanism of action is believed to contribute to the low probability of developing bacterial resistance.
Below is a simplified representation of this compound's proposed mechanism of action.
Data Presentation: In Vitro Susceptibility Testing
This compound has been extensively evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: this compound Activity Against Gram-Positive Bacteria
| Bacterial Species | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Staphylococcus aureus | - | ≤64 | 16 | 32 | [5] |
| Methicillin-Resistant S. aureus (MRSA) | 109 | - | 16 | 32 | [5] |
| Vancomycin-Intermediate S. aureus (VISA) | - | - | 16 | 32 | [5] |
| Vancomycin-Resistant S. aureus (VRSA) | - | 16 | 16 | 16 | [5] |
| Coagulase-Negative Staphylococci | - | 1-8 | 4 | 4-8 | [3] |
| Enterococcus faecalis | - | - | 64 | 128 | [3] |
| Enterococcus faecium | - | - | 4 | 8 | [3] |
Table 2: this compound Activity Against Gram-Negative Bacteria
| Bacterial Species | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Escherichia coli | - | - | 32 | - | [3] |
| Klebsiella pneumoniae | - | - | 32-128 | - | [3] |
| Pseudomonas aeruginosa | - | - | 128 | 256 | [3] |
| Enterobacter spp. | - | - | 32-64 | 64-512 | [3] |
| Acinetobacter baumannii | 1 | 8 | - | - | [8] |
Data Presentation: Bactericidal Activity
Time-kill assays are performed to assess the rate at which an antimicrobial agent kills a bacterial population. These studies have consistently demonstrated the rapid bactericidal nature of this compound.
Table 3: Summary of this compound Time-Kill Assay Results
| Bacterial Species | Concentration | Time | Log₁₀ Reduction in CFU | Reference(s) |
| Staphylococcus epidermidis | 1% gel | 1 hour | 2.7 | [9] |
| Methicillin-Resistant S. aureus (MRSA) | - | - | >3 | [10] |
| Klebsiella pneumoniae | 1x MIC | 4 hours | Near complete killing | [11] |
| Klebsiella pneumoniae | 4x MIC | < 1 hour | Near complete killing | [11] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate evaluation of antimicrobial agents. The following sections outline the protocols for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Detailed Steps:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound.
-
Controls: Include a positive control well containing the bacterial inoculum without any drug and a negative control well with broth only.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Time-Kill Kinetic Assay
This assay provides information on the rate and extent of bactericidal activity.
Detailed Steps:
-
Preparation: Prepare tubes containing Mueller-Hinton Broth with desired concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Inoculation: Inoculate each tube with a starting bacterial density of approximately 5 x 10^5 CFU/mL. A growth control tube without the antimicrobial agent is also included.
-
Incubation: Incubate all tubes at 37°C with constant agitation.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial dilutions of each aliquot and plate onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Analysis: Plot the log₁₀ CFU/mL against time for each concentration to generate time-kill curves. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal.
Anti-Biofilm Activity Assay (Crystal Violet Method)
This assay is used to quantify biofilm formation and to assess the ability of an antimicrobial agent to inhibit biofilm formation or eradicate established biofilms.
Detailed Steps:
-
Biofilm Formation: Dispense a diluted bacterial culture into the wells of a 96-well flat-bottom microtiter plate. Incubate for 24-48 hours to allow biofilm formation.
-
Treatment (for eradication): After biofilm formation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells. Add fresh medium containing various concentrations of this compound to the wells and incubate for a further period.
-
Treatment (for inhibition): Alternatively, to assess inhibition of biofilm formation, add this compound at the same time as the bacterial inoculum.
-
Washing: After the treatment period, discard the medium and wash the wells with PBS.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add a solubilizing agent, such as 30% acetic acid or ethanol, to each well to dissolve the stain from the biofilm.
-
Quantification: Transfer the solubilized stain to a new microtiter plate and measure the absorbance at a wavelength of 570-595 nm using a plate reader. The absorbance is proportional to the amount of biofilm.
Conclusion
This compound demonstrates potent and rapid bactericidal activity against a broad spectrum of both gram-positive and gram-negative bacteria, including clinically relevant antibiotic-resistant strains. Its primary mechanism of action, the disruption of the bacterial cell membrane, makes it a robust candidate for topical antimicrobial applications. The standardized protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in the continued evaluation and development of this compound and other antimicrobial peptides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Antimicrobial activity of this compound pentahydrochloride tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. In vitro activity of this compound pentahydrochloride tested against vancomycin-tolerant, -intermediate, and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of Selected Antimicrobial Peptides Against Planktonic Culture and Biofilm of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, this compound, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An infection-microenvironment-targeted and responsive peptide-drug nanosystem for sepsis emergency by suppressing infection and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the In Vitro Efficacy of Omiganan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omiganan (ILRWPWWPWRRK-NH2), a synthetic cationic antimicrobial peptide analogous to indolicidin, has emerged as a promising topical agent for the prevention and treatment of a variety of microbial infections.[1][2][3] Its broad-spectrum activity against both planktonic and biofilm-forming Gram-positive and Gram-negative bacteria, as well as fungi, positions it as a significant candidate in an era of mounting antibiotic resistance.[2][4][5][6][7] This technical guide provides an in-depth overview of the preliminary in vitro studies that establish the efficacy of this compound, with a focus on quantitative data, experimental methodologies, and its proposed mechanisms of action.
Antimicrobial Spectrum and Potency
The in vitro efficacy of this compound has been extensively evaluated against a wide range of clinically relevant pathogens. The primary metric for assessing antimicrobial potency is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Pathogens
| Bacterial Species | Resistance Profile | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 16 | 32 | ≤64 | [4] |
| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 16 | 32 | ≤64 | [4] |
| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | 16 | 16 | ≤64 | [4] |
| Coagulase-Negative Staphylococci (CoNS) | Oxacillin-Susceptible | 4 | 8 | 1-8 | [6][7] |
| Coagulase-Negative Staphylococci (CoNS) | Oxacillin-Resistant | 4 | 4 | 1-8 | [7] |
| Enterococcus faecalis | Vancomycin-Susceptible | 64 | 128 | - | [6][7] |
| Enterococcus faecium | Vancomycin-Susceptible & Resistant | 4-8 | 8 | - | [6][7] |
| Escherichia coli | Wild-type & ESBL-producing | 32 | - | - | [6] |
| Klebsiella spp. | Wild-type | 32 | - | - | [6] |
| Klebsiella spp. | ESBL-producing | 128 | - | - | [6] |
| Pseudomonas aeruginosa | Carbapenem-Susceptible & Resistant | 128 | 256 | - | [6] |
| Acinetobacter baumannii | ATCC 19606 | 32 | 64 | - | [8] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Antifungal Activity of this compound
| Fungal Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Candida albicans | 32-64 | 32-128 | 16-256 | [9] |
| Candida glabrata | 128-256 | 256 | 16-256 | [9] |
| Candida parapsilosis | 128-256 | 256 | 16-256 | [9] |
| Candida tropicalis | 32-64 | 32-128 | 16-256 | [9] |
| Candida krusei | 32-64 | 32-128 | 16-256 | [9] |
| Aspergillus spp. | - | ≤1024 | - | [9] |
Anti-Biofilm Efficacy
Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. This compound has demonstrated notable activity against biofilm-forming bacteria. The Minimum Biofilm Eradication Concentration (MBEC) is a key parameter used to quantify this activity.
Table 3: Anti-Biofilm Activity of this compound
| Bacterial Species | Biofilm Growth Surface | MIC (µg/mL) | MBEC (µg/mL) | Reference |
| Acinetobacter baumannii ATCC 19606 | Polystyrene | 32 | >512 | [8] |
| Acinetobacter baumannii ATCC 19606 | Tracheal Tube | 32 | 512 | [8] |
Mechanism of Action
The primary mechanism of action of this compound is the rapid disruption of microbial cell membranes.[10][11] This interaction is driven by the electrostatic attraction between the cationic peptide and the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[10] Following this initial binding, this compound inserts into the lipid bilayer, leading to membrane permeabilization, depolarization, and leakage of intracellular contents, ultimately resulting in cell death.[12] In addition to membrane disruption, some studies suggest that this compound may also inhibit the synthesis of macromolecules such as DNA, RNA, and proteins.[12][13]
Caption: Proposed mechanism of action of this compound leading to bacterial cell death.
Immunomodulatory Effects
Beyond its direct antimicrobial activity, this compound has been shown to possess immunomodulatory properties. It can enhance the interferon response to endosomal Toll-like receptor (TLR) ligands.[14] This suggests a dual role for this compound, not only directly killing pathogens but also modulating the host's innate immune response to infection.
References
- 1. The Study of Antistaphylococcal Potential of this compound and Retro-Omiganan Under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic Effects of Topical this compound in Patients With Mild to Moderate Atopic Dermatitis in a Randomized, Placebo‐Controlled, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound pentahydrochloride in the front line of clinical applications of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of this compound pentahydrochloride tested against vancomycin-tolerant, -intermediate, and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, this compound, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of this compound pentahydrochloride tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Pentahydrochloride (MBI 226), a Topical 12-Amino-Acid Cationic Peptide: Spectrum of Antimicrobial Activity and Measurements of Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Selected Antimicrobial Peptides Against Planktonic Culture and Biofilm of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. An infection-microenvironment-targeted and responsive peptide-drug nanosystem for sepsis emergency by suppressing infection and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Preparing Omiganan Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Omiganan stock solutions for various in vitro assays. This compound is a synthetic cationic antimicrobial peptide with broad-spectrum activity against bacteria and fungi. Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in downstream applications.
This compound Properties
A summary of the key properties of this compound is provided in the table below. This information is essential for accurate calculation of concentrations and proper handling of the peptide.
| Property | Value | Source |
| Molecular Weight | 1779.1 g/mol | |
| Appearance | Lyophilized white powder | General peptide characteristic |
| Solubility | Soluble in sterile distilled water |
Recommended Solvents and Storage
The choice of solvent and storage conditions are critical for maintaining the stability and activity of this compound.
| Parameter | Recommendation | Source |
| Primary Solvent | Sterile, nuclease-free water | |
| Alternative Solvents | Limited data; consider assay compatibility | |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C | |
| Long-term Storage (Lyophilized) | -20°C or -80°C for up to 10 years | |
| Stock Solution Stability (-80°C) | Up to 6 months | |
| Stock Solution Stability (-20°C) | Up to 1 month |
Protocol: Reconstitution of Lyophilized this compound
This protocol describes the step-by-step procedure for reconstituting lyophilized this compound to create a high-concentration stock solution.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Solvent Addition: Carefully open the vial and add the required volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 1 mg/mL or 10 mg/mL). To minimize foaming, gently add the solvent down the side of the vial.
-
Dissolution: Close the vial and gently swirl or vortex to dissolve the peptide completely. For higher concentrations, sonication may be required to achieve full solubility.
-
Aliquoting: Once the this compound is completely dissolved, aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes. Aliquoting prevents multiple freeze-thaw cycles of the main stock, which can degrade the peptide.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Experimental Workflow: Preparing this compound Stock Solution
Application Notes and Protocols for Omiganan Topical Gel in Experimental Skin Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and experimental use of Omiganan topical gel in various skin models. The protocols outlined below are intended to serve as a foundational methodology for preclinical evaluation of this compound's antimicrobial and immunomodulatory properties.
Introduction to this compound
This compound pentahydrochloride is a novel, synthetic, cationic antimicrobial peptide, an analogue of indolicidin.[1] It exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi, including antibiotic-resistant strains.[2][3] Its primary mechanism of antimicrobial action involves the depolarization and disruption of microbial cell membranes.[4] Beyond its direct microbicidal effects, this compound also demonstrates immunomodulatory properties, influencing the innate immune response in the skin.[5] These dual activities make it a promising candidate for the topical treatment of various skin conditions, including acne, rosacea, and atopic dermatitis, where both microbial colonization and inflammation play a key role.[1][6]
Data Presentation: Antimicrobial Efficacy of this compound
The antimicrobial potency of this compound has been evaluated against a variety of clinically relevant pathogens. The following tables summarize its in vitro and ex vivo efficacy.
Table 1: In Vitro Minimum Inhibitory Concentrations (MIC) of this compound Against Various Skin-Relevant Microorganisms
| Microorganism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) | Reference |
| Staphylococcus aureus | 16 | 16 | ≤32 | [3] |
| Methicillin-Resistant S. aureus (MRSA) | 16 | - | 16 | [2] |
| Coagulase-Negative Staphylococci | 4 | 4 | 1-8 | [3] |
| Staphylococcus epidermidis | - | - | 8 | [2] |
| Enterococcus faecium | 4 | 8 | - | [3] |
| Enterococcus faecalis | 64 | 128 | - | [3] |
| Escherichia coli | 32 | - | - | [3] |
| Klebsiella spp. (ESBL-positive) | 128 | - | - | [3] |
| Pseudomonas aeruginosa | 128 | 256 | - | [3] |
| Candida albicans | 32-64 | 32-128 | - | [7] |
| Candida glabrata | 128-256 | 256 | - | [7] |
| Candida parapsilosis | 128-256 | 256 | - | [7] |
| Candida krusei | 32-64 | 32-128 | - | [7] |
Table 2: Ex Vivo Efficacy of this compound 1% Gel on a Porcine Skin Model
| Microorganism | Time Point | Mean Log₁₀ CFU/site Reduction | Reference |
| Staphylococcus epidermidis | 1 hour | 2.7 | [8] |
| Staphylococcus epidermidis | 24 hours | 5.2 | [8] |
Experimental Protocols
Preparation of this compound Topical Hydrogel (1% w/w)
This protocol describes the preparation of a basic hydroxyethyl cellulose (HEC)-based hydrogel for the topical delivery of this compound. The excipients listed are based on those reported in clinical trial formulations.[1]
Materials:
-
This compound pentahydrochloride powder
-
Hydroxyethyl cellulose (HEC)
-
Glycerine
-
Benzoic acid
-
Sodium benzoate
-
Purified water
-
pH meter
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spatula
-
Beakers and graduated cylinders
Protocol:
-
Preparation of the Gel Base:
-
In a beaker, weigh the required amount of purified water.
-
While stirring the water with a magnetic stirrer, slowly sprinkle the HEC powder into the vortex to avoid clumping. Continue stirring until the HEC is fully dispersed. This may take 30-60 minutes.
-
Add the glycerine to the HEC dispersion and continue to stir until a homogenous mixture is formed.
-
-
Addition of Preservatives:
-
In a separate small beaker, dissolve the benzoic acid and sodium benzoate in a small amount of warm purified water.
-
Once dissolved, add this solution to the HEC and glycerine mixture and stir until fully incorporated.
-
-
Incorporation of this compound:
-
Weigh the required amount of this compound pentahydrochloride to achieve a final concentration of 1% (w/w).
-
In a separate beaker, dissolve the this compound powder in a small volume of purified water.
-
Slowly add the this compound solution to the gel base while stirring continuously.
-
-
Final Mixing and pH Adjustment:
-
Continue stirring the formulation for at least one hour to ensure complete hydration of the HEC and uniform distribution of all components.
-
Measure the pH of the gel using a calibrated pH meter. Adjust the pH to a skin-compatible range (typically 4.5-5.5) using a suitable pH adjuster if necessary.
-
Allow the gel to stand for 24 hours to ensure complete hydration and deaeration.
-
-
Quality Control:
-
Visually inspect the gel for homogeneity, clarity, and the absence of particulates.
-
Measure the final pH to confirm it is within the target range.
-
Assess the viscosity using a viscometer.
-
Ex Vivo Porcine Skin Infection Model for Antimicrobial Efficacy Testing
This protocol details a method for evaluating the antimicrobial efficacy of topical this compound gel using an ex vivo porcine skin model. Porcine skin is a well-established model due to its anatomical and physiological similarities to human skin.
Materials:
-
Freshly excised porcine skin (e.g., from the flank or ear)
-
Sterile phosphate-buffered saline (PBS)
-
70% ethanol
-
Bacterial or fungal culture of interest (e.g., S. aureus, P. aeruginosa, C. albicans)
-
Culture medium (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)
-
Sterile cotton swabs
-
Biopsy punch (e.g., 6-8 mm)
-
Sterile surgical scissors and forceps
-
Incubator (37°C)
-
This compound topical gel (and vehicle control)
-
Stomacher or tissue homogenizer
-
Agar plates for colony forming unit (CFU) enumeration
Protocol:
-
Skin Preparation:
-
Upon receipt, wash the porcine skin with sterile water and remove any hair by shaving.
-
Disinfect the skin surface by wiping with 70% ethanol and allowing it to air dry in a sterile environment.
-
Using a sterile biopsy punch, create uniform skin explants.
-
-
Infection of Skin Explants:
-
Prepare an inoculum of the test microorganism in its appropriate growth medium, adjusted to a concentration of approximately 1 x 10⁶ CFU/mL.
-
Place the skin explants, dermal side down, on a sterile surface (e.g., sterile gauze soaked in PBS in a petri dish to maintain hydration).
-
Apply a defined volume (e.g., 10-20 µL) of the microbial inoculum onto the epidermal surface of each explant and spread evenly.
-
Incubate the infected explants at 37°C for a period to allow for microbial attachment and colonization (e.g., 2-4 hours).
-
-
Treatment Application:
-
Apply a standardized amount (e.g., 20-50 mg) of the this compound topical gel or the vehicle control to the surface of the infected explants.
-
Incubate the treated explants at 37°C for the desired time points (e.g., 1, 4, 24 hours).
-
-
Quantification of Microbial Load:
-
At each time point, harvest the skin explants.
-
Place each explant in a sterile tube containing a known volume of sterile PBS with a neutralizing agent if necessary.
-
Homogenize the tissue using a stomacher or tissue homogenizer to release the bacteria.
-
Perform serial dilutions of the homogenate in sterile PBS.
-
Plate the dilutions onto appropriate agar plates and incubate for 24-48 hours.
-
Count the colonies to determine the number of CFU per explant.
-
Calculate the log₁₀ reduction in CFU compared to the vehicle-treated control.
-
In Vivo Guinea Pig Skin Colonization Model
This protocol provides a framework for assessing the in vivo antimicrobial activity of this compound gel on the skin of guinea pigs.
Materials:
-
Hartley guinea pigs
-
Electric clippers
-
Bacterial or fungal culture of interest
-
This compound topical gel (and vehicle control)
-
Sterile swabs
-
Sterile saline
-
Vortex mixer
-
Agar plates for CFU enumeration
Protocol:
-
Animal Preparation:
-
Acclimatize the guinea pigs to the housing conditions for at least one week.
-
On the day of the experiment, anesthetize the animals.
-
Shave an area on the back of each guinea pig to expose the skin.
-
-
Skin Colonization:
-
Prepare an inoculum of the test microorganism in sterile saline at a concentration of approximately 1 x 10⁸ CFU/mL.
-
Apply a defined volume (e.g., 50 µL) of the inoculum to a designated area on the shaved back of each guinea pig.
-
-
Treatment Application:
-
After a short period to allow the inoculum to dry (e.g., 30 minutes), apply a standardized amount of this compound gel or vehicle control to the colonized area.
-
-
Microbial Sampling and Quantification:
-
At predetermined time points (e.g., 1, 6, 24 hours) post-treatment, sample the treated area using a sterile swab moistened with sterile saline.
-
Place the swab into a tube containing a known volume of sterile saline and vortex vigorously to dislodge the microorganisms.
-
Perform serial dilutions and plate on appropriate agar to determine the CFU per sampled area.
-
Calculate the reduction in microbial counts in the this compound-treated groups compared to the vehicle control.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Pharmacodynamic Effects of Topical this compound in Patients With Mild to Moderate Atopic Dermatitis in a Randomized, Placebo‐Controlled, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of this compound pentahydrochloride tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Enhances Imiquimod‐Induced Inflammatory Responses in Skin of Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyethylcellulose-Based Hydrogels Containing Liposomes Functionalized with Cell-Penetrating Peptides for Nasal Delivery of Insulin in the Treatment of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, this compound, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Omiganan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro antimicrobial susceptibility of Omiganan, a synthetic cationic antimicrobial peptide. This compound has demonstrated broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] Accurate and reproducible susceptibility testing is crucial for preclinical evaluation and for establishing its potential clinical utility.
The primary mechanism of action for this compound involves the disruption of microbial cytoplasmic membranes, leading to depolarization and cell death.[4] It has also been shown to inhibit the synthesis of DNA, RNA, and proteins at the macromolecular level.[4] This multi-faceted mechanism of action is a key attribute in its potent antimicrobial activity.
Key Experimental Protocols
This section outlines the detailed methodologies for two key in vitro experiments: Minimum Inhibitory Concentration (MIC) determination and Time-Kill Kinetic Assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining the MIC of this compound.
Protocol: Broth Microdilution for Bacteria
-
Materials:
-
This compound pentahydrochloride standard powder
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Quality control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853)[4]
-
Sterile water or other appropriate solvent for this compound
-
Spectrophotometer or microplate reader
-
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) to a known concentration.[6]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CA-MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of the this compound stock solution in CA-MHB directly in the 96-well plate to achieve the desired concentration range (e.g., 0.25 to 256 µg/mL).
-
Inoculate each well (except for the sterility control) with the prepared bacterial suspension.
-
Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.[5][7]
-
-
Reading and Interpretation:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.[7]
-
Protocol: Broth Microdilution for Fungi (Yeasts)
-
Materials:
-
Preparation of Fungal Inoculum:
-
Prepare a yeast suspension from a 24-hour culture on Sabouraud dextrose agar to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[5]
-
-
Assay Procedure:
-
Reading and Interpretation:
-
The MIC is determined as the lowest concentration showing a significant reduction (e.g., ≥50% or ≥90%) in turbidity compared to the growth control.
-
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a microbial population.
Protocol: Time-Kill Assay
-
Materials:
-
Same as for MIC determination, plus sterile agar plates for colony counting.
-
-
Preparation:
-
Prepare a logarithmic-phase culture of the test organism in the appropriate broth (CA-MHB for bacteria, RPMI-1640 for fungi).
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[8]
-
-
Assay Procedure:
-
Prepare test tubes or flasks containing the appropriate broth with this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).[5]
-
Include a growth control tube without any antimicrobial agent.
-
Inoculate each tube with the prepared microbial suspension.
-
Incubate the tubes at 37°C with shaking.[7]
-
At specified time points (e.g., 0, 0.5, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.[5][8]
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar plates.
-
Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Data Presentation
Quantitative data from antimicrobial susceptibility testing of this compound should be summarized in clear and structured tables for easy comparison.
Table 1: Example MIC Data for this compound against Various Microorganisms
| Microorganism | ATCC Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 29213 | 16 | 32 | ≤0.5 - 64 | [2] |
| Staphylococcus epidermidis | 4 | 4 | 1 - 8 | [9] | |
| Enterococcus faecalis | 29212 | 64 | 128 | 32 - 128 | [4][9] |
| Enterococcus faecium | 4 | 8 | - | [9] | |
| Pseudomonas aeruginosa | 27853 | 128 | 256 | 8 - >1024 | [9] |
| Escherichia coli | 25922 | 32 | 64 | 4 - 128 | [9] |
| Candida albicans | 32 | 32 | 16 - 256 | [6] | |
| Candida parapsilosis | 22019 | 128 | 256 | 32 - 256 | [4][6] |
| Candida krusei | 6258 | 32 | 128 | 16 - 128 | [4][6] |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Table 2: Quality Control Ranges for this compound MIC Testing
| QC Strain | ATCC Number | Medium | MIC QC Range (µg/mL) | Reference |
| Staphylococcus aureus | 29213 | CA-MHB | 8 - 32 | [4] |
| Enterococcus faecalis | 29212 | CA-MHB | 32 - 128 | [4] |
| Pseudomonas aeruginosa | 27853 | CA-MHB | 64 - 256 | [4] |
| Candida parapsilosis | 22019 | RPMI-1640 | 32 - 128 | [4] |
| Candida krusei | 6258 | RPMI-1640 | 16 - 64 | [4] |
Visualizations
The following diagrams illustrate the experimental workflows and the proposed mechanism of action of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for Time-Kill Kinetic Assay.
Caption: Proposed Mechanism of Action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro activity of this compound pentahydrochloride tested against vancomycin-tolerant, -intermediate, and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Quality Control Guidelines for MIC Susceptibility Testing of this compound Pentahydrochloride (MBI 226), a Novel Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmilabs.com [jmilabs.com]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of this compound pentahydrochloride tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Omiganan Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Omiganan, a cationic antimicrobial peptide, against various bacterial and fungal pathogens. The procedures outlined are based on the widely accepted broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Introduction
This compound pentahydrochloride is a synthetic cationic peptide analog of indolicidin, which was originally isolated from bovine neutrophils.[1][2] It exhibits broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[1][3] Determining the MIC is a critical step in the evaluation of a new antimicrobial agent, providing essential data on its potency and spectrum of activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4]
The broth microdilution method is the most commonly used technique for MIC determination in the United States and Europe due to its accuracy, comparability to the agar dilution "gold standard," and the availability of commercial plates.[4] This method involves challenging a standardized microbial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.
Data Presentation: this compound MIC Values
The following tables summarize the in vitro activity of this compound against a range of clinically relevant bacterial and fungal pathogens. These values have been compiled from various studies employing standardized broth microdilution methodologies.
Table 1: Antibacterial Activity of this compound (in µg/mL)
| Organism (Number of Isolates) | MIC Range | MIC₅₀ | MIC₉₀ |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ≤32 | 16 | 16 |
| Coagulase-negative staphylococci | 1–8 | 4 | 4 |
| Enterococcus faecalis | 32–128 | 64 | 128 |
| Enterococcus faecium | 4/8 | 4 | 8 |
| Viridans group streptococci | 128 | - | - |
| Gram-Negative Bacteria | |||
| Escherichia coli | 16–64 | 32 | - |
| Klebsiella spp. | - | 32-128 | - |
| Pseudomonas aeruginosa | 64–256 | 128 | 256 |
| Enterobacter spp. | - | 32-64 | 64-512 |
Data compiled from multiple sources.[1][2][5][6]
Table 2: Antifungal Activity of this compound (in µg/mL)
| Organism (Number of Isolates) | MIC Range | MIC₅₀ | MIC₉₀ |
| Candida albicans | - | 32-64 | 32-128 |
| Candida glabrata | - | 128-256 | 256 |
| Candida parapsilosis | - | 128-256 | 256 |
| Candida krusei | 16-128 | 32-64 | - |
| Aspergillus spp. | ≤1024 | - | - |
Data compiled from multiple sources.[3][7][8]
Experimental Protocols
Principle of the Broth Microdilution Assay
The broth microdilution method involves preparing serial twofold dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible microbial growth. The MIC is the lowest concentration of this compound that inhibits this growth.
Materials
-
This compound pentahydrochloride reference powder
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria[9][10]
-
RPMI 1640 medium with L-glutamine, buffered with MOPS, for fungi[2]
-
Sterile water and/or appropriate solvent for this compound
-
Bacterial or fungal isolates for testing
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[11]
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)[10]
-
Micropipettes and sterile tips
-
Plate reader (optional, for automated reading)
Protocol for Bacterial MIC Testing
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). The concentration should be at least 10 times the highest concentration to be tested.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a total volume of 100 µL.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range. Discard the final 50 µL from the last well.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically done by a 1:100 dilution, from which 50 µL will be added to the 50 µL of drug dilution in the wells.
-
-
Inoculation of Microtiter Plates:
-
Inoculate each well (except for the sterility control well) with 50 µL of the final bacterial suspension. The final volume in each well will be 100 µL.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
-
Incubation:
-
Reading the Results:
-
After incubation, examine the plates for visible turbidity. A button of cells at the bottom of the U-bottom well also indicates growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol for Fungal MIC Testing
The protocol for fungal testing is similar to the bacterial protocol with the following key differences:
-
Medium: Use RPMI 1640 medium buffered with MOPS.[2]
-
Inoculum Preparation: Adjust the fungal suspension to a 0.5 McFarland standard and then dilute to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[2]
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.[2]
Quality Control
It is imperative to include CLSI-recommended quality control strains in each assay to ensure the accuracy and reproducibility of the results. The MIC values for the QC strains should fall within the established acceptable ranges. For this compound, established QC ranges for various ATCC strains in both CAMHB and unadjusted Mueller-Hinton broth have been published.[11] For example, the proposed MIC QC range for S. aureus ATCC 29213 in CAMHB is 8 to 64 µg/ml.[11]
Visualizations
The following diagrams illustrate the experimental workflow and the decision-making process for interpreting the MIC results.
References
- 1. This compound Pentahydrochloride (MBI 226), a Topical 12-Amino-Acid Cationic Peptide: Spectrum of Antimicrobial Activity and Measurements of Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmilabs.com [jmilabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Antimicrobial activity of this compound pentahydrochloride tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of this compound Pentahydrochloride against Contemporary Fungal Pathogens Responsible for Catheter-Associated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 11. Quality Control Guidelines for MIC Susceptibility Testing of this compound Pentahydrochloride (MBI 226), a Novel Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Omiganan in Ex Vivo Pig Skin Colonization Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Omiganan, a novel cationic antimicrobial peptide, in ex vivo pig skin colonization models. This information is intended to guide researchers in evaluating the antimicrobial efficacy of this compound against various pathogens in a model that closely mimics human skin.
Introduction
This compound pentahydrochloride is a synthetic antimicrobial peptide with broad-spectrum activity against gram-positive and gram-negative bacteria, as well as yeasts.[1] Ex vivo pig skin models are increasingly recognized as a valuable tool in dermatological and microbiological research. Due to the physiological and anatomical similarities between porcine and human skin, these models offer a relevant platform for studying microbial colonization and the efficacy of topical antimicrobial agents, bridging the gap between in vitro assays and in vivo clinical trials.[2][3]
The protocols outlined below are synthesized from established methodologies for ex vivo skin models and specific studies involving this compound.[1][3][4]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the antimicrobial activity of this compound from studies utilizing ex vivo pig skin colonization models.
Table 1: Dose-Dependent Activity of this compound Gel Against Various Microorganisms on Ex Vivo Pig Skin
| Microorganism | This compound Concentration (%) | Mean Log₁₀ CFU/site Reduction (vs. Vehicle) |
| Staphylococcus aureus (MRSA) | 0.1 | 1.5 |
| 0.5 | 3.0 | |
| 1.0 | >4.5 | |
| 2.0 | >4.5 | |
| Staphylococcus aureus (MSSA) | 1.0 | >4.5 |
| Staphylococcus epidermidis | 1.0 | 5.2 (at 24h) |
| Pseudomonas aeruginosa | 1.0 | >4.0 |
| Candida albicans | 1.0 | >3.5 |
Data synthesized from a study by Rubinchik et al., where the maximum effect was observed at 1-2% concentrations.[1]
Table 2: Time-Kill Kinetics of 1% this compound Gel Against Staphylococcus epidermidis on Ex Vivo Pig Skin
| Time Post-Application | Mean Log₁₀ CFU/site Reduction |
| 1 hour | 2.7 |
| 24 hours | 5.2 |
This data highlights the rapid bactericidal activity of this compound.[1]
Experimental Protocols
The following are detailed protocols for establishing an ex vivo pig skin colonization model to evaluate the efficacy of this compound.
Protocol 1: Preparation of Ex Vivo Pig Skin
This protocol describes the steps for preparing fresh porcine skin for use in colonization experiments.
Materials:
-
Freshly excised pig skin (from the flank or back of a healthy pig)
-
Sterile phosphate-buffered saline (PBS)
-
70% ethanol
-
Electric clippers or razor
-
Sterile surgical scissors and forceps
-
Biopsy punch (e.g., 12 mm diameter)
-
Culture plates (e.g., 12-well plates)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (optional, for maintaining tissue viability)
Procedure:
-
Obtain fresh pig skin immediately after euthanasia.
-
Wash the skin with sterile water to remove any gross contamination.
-
Shave the hair from the skin using electric clippers or a razor.
-
Disinfect the skin surface by wiping with 70% ethanol.
-
Using sterile surgical scissors and forceps, excise sections of full-thickness skin.
-
Use a sterile biopsy punch to create uniform skin explants.[3]
-
Place each skin explant, dermal side down, into a well of a 12-well plate containing DMEM to maintain tissue viability.[3]
-
Incubate the plates at 37°C with 5% CO₂ for up to 18 hours before inoculation.[3]
Protocol 2: Bacterial Colonization and this compound Treatment
This protocol details the inoculation of the prepared pig skin explants with bacteria and the subsequent application of this compound.
Materials:
-
Prepared ex vivo pig skin explants in 12-well plates
-
Bacterial culture of interest (e.g., S. aureus, S. epidermidis) grown to mid-logarithmic phase
-
Sterile PBS
-
This compound gel (at desired concentrations, e.g., 0.1%, 0.5%, 1%, 2%)[1]
-
Vehicle control gel (placebo)
-
Sterile pipette tips
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial suspension in sterile PBS to the desired concentration (e.g., 10⁶ CFU/mL).
-
Remove the culture medium from the wells containing the skin explants.
-
Inoculate the epidermal surface of each skin explant with a defined volume of the bacterial suspension (e.g., 10 µL).
-
Allow the inoculum to air-dry for a short period (e.g., 15-30 minutes) to facilitate bacterial adherence.
-
Apply a standardized amount of this compound gel or vehicle control gel to the inoculated area.
-
Incubate the plates at 37°C for the desired time points (e.g., 1, 4, 24 hours).[1][4]
Protocol 3: Quantification of Bacterial Load
This protocol describes the method for recovering and quantifying the viable bacteria from the skin explants to determine the efficacy of this compound.
Materials:
-
Treated ex vivo pig skin explants
-
Sterile PBS with a neutralizer (e.g., 0.1% Triton X-100)
-
Stomacher or tissue homogenizer
-
Sterile centrifuge tubes
-
Spiral plater or standard spread plating equipment
-
Appropriate agar plates (e.g., Tryptic Soy Agar)
-
Incubator (37°C)
Procedure:
-
At the end of the incubation period, transfer each skin explant to a sterile centrifuge tube containing a known volume of sterile PBS with a neutralizer.
-
Homogenize the tissue using a stomacher or tissue homogenizer to release the bacteria.
-
Perform serial dilutions of the resulting homogenate in sterile PBS.
-
Plate the dilutions onto appropriate agar plates using a spiral plater or by spread plating.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) and calculate the CFU per skin explant.
-
Compare the bacterial counts from the this compound-treated groups to the vehicle control group to determine the log₁₀ reduction.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of this compound using the ex vivo pig skin colonization model.
Caption: Workflow for ex vivo pig skin colonization model.
Proposed Mechanism of Action of this compound
This compound, as a cationic antimicrobial peptide, is thought to exert its effect through interaction with and disruption of the bacterial cell membrane.
Caption: this compound's proposed mechanism of action.
References
- 1. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, this compound, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wounds-uk.com [wounds-uk.com]
- 3. Modeling Candida auris colonization on porcine skin ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the in vitro, ex vivo, and in vivo Efficacy of the Antimicrobial Peptide DPK-060 Used for Topical Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Omiganan in Bacterial Biofilm Disruption Assays
Introduction
Omiganan is a synthetic cationic antimicrobial peptide, an analogue of indolicidin, which has demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1] A significant area of interest for researchers is its potential to combat bacterial biofilms, which are structured communities of bacteria encapsulated in a self-produced extracellular matrix. Biofilms are notoriously resistant to conventional antibiotics, making them a major challenge in clinical and industrial settings.[2][3] this compound's proposed mechanism of action involves the disruption of the bacterial cell membrane, which makes it a promising candidate for biofilm eradication.[4][5] These application notes provide detailed protocols for assessing the efficacy of this compound in disrupting bacterial biofilms, along with a summary of its reported activity.
Quantitative Data: In Vitro Efficacy of this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound against various bacterial strains. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while MBEC is the minimum concentration required to eradicate a mature biofilm.
Table 1: this compound Activity against Acinetobacter baumannii
| Strain | MIC (µg/mL) | MBEC (µg/mL) |
| A. baumannii ATCC 19606 | Not Specified | >256 |
Data sourced from a study by Wieczorek et al. (2018).[6]
Table 2: this compound Activity against Staphylococcal Species
| Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Coagulase-negative staphylococci | 4 | 4 |
| Staphylococcus aureus | 16 | 16 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively. Data from a study on contemporary bacterial pathogens.[7]
Table 3: this compound Activity against various Enterococcus Species
| Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterococcus faecium | 4 | 8 |
| Enterococcus faecalis | 64 | 128 |
Data from a study on contemporary bacterial pathogens.[7]
Experimental Protocols
Here, we provide detailed protocols for two common assays used to evaluate the anti-biofilm activity of this compound: the Crystal Violet Biofilm Assay for quantifying biofilm mass and a resazurin-based assay for determining the Minimum Biofilm Eradication Concentration (MBEC).
Protocol 1: Crystal Violet Biofilm Disruption Assay
This protocol is adapted from general crystal violet biofilm assay methodologies and can be used to assess the ability of this compound to disrupt pre-formed biofilms.[8][9][10][11][12]
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid solution
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Prepare an overnight culture of the desired bacterial strain in the appropriate growth medium.
-
Adjust the bacterial suspension to a concentration of approximately 0.5 x 10⁷ CFU/mL in fresh medium.[13]
-
Add 100 µL of the bacterial suspension to the wells of a 96-well microtiter plate.
-
Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.
-
-
This compound Treatment:
-
After incubation, carefully remove the planktonic (free-floating) bacteria by gently aspirating the medium from each well.
-
Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.[13]
-
Prepare serial dilutions of this compound in fresh growth medium.
-
Add 100 µL of the different concentrations of this compound to the biofilm-containing wells. Include a positive control (biofilm with no this compound) and a negative control (medium only).
-
Incubate the plate for a further 24 hours at 37°C.
-
-
Quantification of Biofilm Disruption:
-
Aspirate the medium containing this compound from the wells.
-
Wash the wells three times with 200 µL of sterile PBS.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[10]
-
Remove the crystal violet solution and wash the wells again with PBS until the negative control wells are colorless.
-
Dry the plate, for instance by inverting it on a paper towel.
-
Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.[8]
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.[10]
-
Measure the absorbance at a wavelength between 550 and 595 nm using a plate reader.[10][11] A lower absorbance in the this compound-treated wells compared to the positive control indicates biofilm disruption.
-
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol utilizes the metabolic indicator dye resazurin to determine the lowest concentration of this compound required to kill the bacteria within a pre-formed biofilm.[13]
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Mueller-Hinton Broth (MHB))
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Resazurin sodium salt solution (e.g., 4 mg/mL)[13]
Procedure:
-
Biofilm Formation:
-
Follow steps 1.1 to 1.3 as described in Protocol 1.
-
-
This compound Treatment:
-
Follow steps 2.1 to 2.5 as described in Protocol 1.
-
-
MBEC Determination:
-
After the 24-hour treatment with this compound, add 20 µL of resazurin solution (4 mg/mL) to each well.[13]
-
Incubate the plate for a period of time (e.g., 1-4 hours) at 37°C. The incubation time may need to be optimized for the specific bacterial strain.
-
Observe the color change in the wells. A color change from blue (resazurin) to pink (resorufin) indicates viable, metabolically active bacteria.
-
The MBEC is defined as the lowest concentration of this compound at which no color change is observed (i.e., the wells remain blue).[13]
-
Visualizations
Experimental Workflow
Caption: Workflow for bacterial biofilm disruption assay.
Proposed Mechanism of Action of this compound
Caption: this compound's proposed mechanism of biofilm disruption.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound interaction with bacterial membranes and cell wall models. Assigning a biological role to saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Selected Antimicrobial Peptides Against Planktonic Culture and Biofilm of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. static.igem.org [static.igem.org]
- 9. ableweb.org [ableweb.org]
- 10. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. static.igem.org [static.igem.org]
- 13. The Study of Antistaphylococcal Potential of this compound and Retro-Omiganan Under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Omiganan Studies in Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omiganan is a synthetic cationic antimicrobial peptide, an analogue of indolicidin, which has demonstrated both antimicrobial and immunomodulatory properties.[1] In the context of atopic dermatitis (AD), a chronic inflammatory skin disease often characterized by skin dysbiosis, particularly colonization with Staphylococcus aureus, this compound presents a dual mechanism of action.[2] It directly targets microbial pathogens and modulates the host's immune response, making it a compound of interest for therapeutic development in AD.[1]
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy and mechanism of action of this compound in atopic dermatitis. The protocols outlined below cover essential in vitro and in vivo experimental models relevant to AD research.
Mechanism of Action of this compound in Atopic Dermatitis
This compound's therapeutic potential in atopic dermatitis stems from its ability to address two key pathological features of the disease: microbial dysbiosis and immune dysregulation.
-
Antimicrobial Action: this compound exhibits broad-spectrum antimicrobial activity against bacteria and fungi, including S. aureus, a pathogen frequently implicated in AD exacerbations.[3][4] Its primary mode of antimicrobial action involves the disruption of microbial cell membranes, leading to cell death.[3]
-
Immunomodulatory Effects: Beyond its antimicrobial properties, this compound has been shown to modulate the innate immune response. It can enhance Toll-like receptor (TLR)-mediated signaling pathways, leading to the production of interferons and other cytokines.[5] This immunomodulatory activity can influence the inflammatory cascade in the skin.
The following diagram illustrates the proposed dual mechanism of action of this compound in the context of atopic dermatitis.
Caption: Proposed dual mechanism of this compound in atopic dermatitis.
Preclinical Evaluation of this compound: Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound relevant to atopic dermatitis. This data provides a basis for designing further experiments and for comparing the efficacy of this compound with other compounds.
Table 1: In Vitro Antimicrobial Activity of this compound
| Microorganism | Assay Type | Endpoint | This compound Concentration | Result | Citation |
| Staphylococcus aureus (MRSA) | MIC Assay | MIC | Not Reported | Potent activity | [4] |
| Staphylococcus epidermidis | Time-kill | Log CFU Reduction | 1% gel | 2.7 log10 reduction at 1h, 5.2 log10 at 24h | [4] |
| Gram-negative bacteria | MIC Assay | MIC | 0.1-2% gel | Dose-dependent activity | [4] |
| Yeasts | MIC Assay | MIC | 0.1-2% gel | Dose-dependent activity | [4] |
Table 2: In Vivo Efficacy of this compound in Atopic Dermatitis Models
| Animal Model | Treatment Regimen | Key Efficacy Readout | Result | Citation |
| Ovalbumin-induced AD mouse model | This compound liposomal gel vs. This compound gel and lotion | Reduction in pro-inflammatory cytokines | Substantial reduction in IL-6 and TNF-α levels with liposomal gel compared to controls. Specific percentages not reported. | [6][7] |
| Ovalbumin-induced AD mouse model | This compound liposomal gel vs. This compound gel and lotion | Improvement in AD lesions | Significant improvement in psoriatic and AD lesions with liposomal gel. | [6][7] |
Table 3: Clinical Efficacy of this compound in Atopic Dermatitis (Phase II)
| Study Population | Treatment Groups | Primary Endpoint | Result | Citation |
| Mild to moderate AD patients | This compound 1%, 2.5% or vehicle gel once daily for 28 days | Change in target lesion oSCORAD index | Statistically significant reduction for this compound 2.5% (-18.5%) compared to vehicle.[8][9] | [8][9] |
| Mild to moderate AD patients | This compound 1%, 2.5% or vehicle gel once daily for 28 days | Change in morning itch (NRS) | Statistically significant reduction for this compound 2.5% (-8.2) compared to vehicle.[8][9] | [8][9] |
| Mild to moderate AD patients | This compound 1%, 1.75%, 2.5% or vehicle twice daily for 28 days | Reduction of cultured S. aureus | Significant reduction for this compound 2.5% compared to vehicle (-93.5%).[10] | [10] |
| Mild to moderate AD patients | This compound 1%, 1.75%, 2.5% or vehicle twice daily for 28 days | Clinical Improvement (multiple scores) | No significant clinical improvement was observed.[10] | [10] |
Experimental Protocols
In Vitro Assays
1. Protocol: Evaluation of this compound's Anti-inflammatory Effect on Human Keratinocytes
This protocol is designed to assess the ability of this compound to modulate the production of pro-inflammatory cytokines and chemokines by human keratinocytes stimulated with a cytokine cocktail mimicking the AD inflammatory milieu.
Materials:
-
Human epidermal keratinocytes (HEK)
-
Keratinocyte growth medium (KGM)
-
Recombinant human IL-4, IL-13, and TNF-α
-
This compound (various concentrations)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
ELISA kits for IL-6, IL-8, TSLP, and other relevant cytokines
Procedure:
-
Cell Culture: Culture HEKs in KGM until they reach 70-80% confluency.
-
Stimulation: Pre-treat the HEKs with various concentrations of this compound for 1-2 hours.
-
Subsequently, stimulate the cells with a cytokine cocktail (e.g., IL-4, IL-13, and TNF-α) for 24 hours to induce an AD-like inflammatory state.[11]
-
Sample Collection:
-
Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Lyse the cells and extract total RNA for gene expression analysis.
-
-
Cytokine Analysis (ELISA): Quantify the concentration of key inflammatory cytokines (e.g., IL-6, IL-8, TSLP) in the culture supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis (qRT-PCR):
-
Reverse transcribe the extracted RNA to cDNA.
-
Perform qRT-PCR to measure the relative expression levels of genes encoding for pro-inflammatory cytokines and chemokines. Normalize the data to a housekeeping gene (e.g., GAPDH).
-
Experimental Workflow Diagram:
Caption: Workflow for in vitro evaluation of this compound.
In Vivo Assays
2. Protocol: Ovalbumin-Induced Atopic Dermatitis Mouse Model
This protocol describes the induction of an AD-like phenotype in mice using ovalbumin (OVA) sensitization and challenge, a widely used model to study allergic skin inflammation.[12][13]
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum) as adjuvant
-
Sterile saline
-
This compound formulation (e.g., topical gel)
-
Vehicle control
-
Positive control (e.g., topical corticosteroid)
-
Digital calipers
-
Biopsy punches
Procedure:
-
Sensitization:
-
On day 0 and day 7, sensitize mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in Alum.
-
-
Challenge:
-
On day 14, and every other day for a total of 6 challenges, apply a sterile patch containing 100 µg of OVA in saline to a shaved area on the back of the mice.
-
-
Treatment:
-
Beginning on the first day of challenge (day 14), topically apply the this compound formulation, vehicle control, or positive control to the challenge site daily.
-
-
Evaluation of Clinical Score:
-
Visually score the severity of skin lesions at the challenge site every other day based on erythema, edema, excoriation, and dryness (e.g., on a scale of 0-3 for each parameter).
-
-
Measurement of Ear Thickness:
-
As an additional measure of the systemic allergic response, challenge one ear with an intradermal injection of OVA on day 28 and measure the ear swelling with digital calipers at 24 and 48 hours post-challenge.
-
-
Sample Collection and Analysis (at the end of the study):
-
Collect blood samples for measurement of serum IgE levels by ELISA.
-
Harvest skin biopsies from the challenge site for histological analysis (H&E staining for inflammatory cell infiltration and measurement of epidermal thickness) and for qRT-PCR analysis of inflammatory cytokine gene expression.
-
Experimental Workflow Diagram:
Caption: Workflow for the OVA-induced AD mouse model.
Signaling Pathway Analysis
This compound's immunomodulatory effects are likely mediated through the modulation of innate immune signaling pathways. Studies on related antimicrobial peptides suggest an interaction with Toll-like receptors (TLRs).[5] The following diagram illustrates a potential signaling pathway influenced by this compound.
This compound's Potential Influence on TLR Signaling
Caption: Potential modulation of the TLR-NF-κB signaling pathway by this compound.
Conclusion
The experimental designs and protocols provided in these application notes offer a robust framework for the preclinical investigation of this compound in atopic dermatitis. By employing a combination of in vitro and in vivo models, researchers can thoroughly characterize the antimicrobial and immunomodulatory properties of this compound, elucidate its mechanism of action, and generate the necessary data to support its further clinical development for the treatment of atopic dermatitis. Careful consideration of appropriate controls, quantitative endpoints, and translational relevance will be critical for the successful evaluation of this promising therapeutic candidate.
References
- 1. Establishment of Atopic Dermatitis Mouse Model [slarc.org.cn]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, this compound, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Peptide this compound Enhances Interferon Responses to Endosomal Toll-Like Receptor Ligands in Human Peripheral Blood Mononuclear Cells. | CHDR [chdr.nl]
- 6. researchgate.net [researchgate.net]
- 7. Liposomes encapsulating novel antimicrobial peptide this compound: Characterization and its pharmacodynamic evaluation in atopic dermatitis and psoriasis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic Effects of Topical this compound in Patients With Mild to Moderate Atopic Dermatitis in a Randomized, Placebo‐Controlled, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic Effects of Topical this compound in Patients With Mild to Moderate Atopic Dermatitis in a Randomized, Placebo-Controlled, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. MMSL: ATOPIC DERMATITIS MODEL OF HUMAN KERATINOCYTES IN VITRO [mmsl.cz]
- 12. criver.com [criver.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving Omiganan peptide solubility for biological assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of the Omiganan peptide in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a synthetic 12-amino acid cationic antimicrobial peptide, an analog of indolicidin.[1][2] Its sequence is H-Ile-Leu-Arg-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-Lys-NH2.[3][4] It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[5] The primary mechanism of action is the disruption of the microbial cell membrane.[1][6][7]
Q2: What makes this compound potentially difficult to dissolve?
Like many cationic peptides, this compound's solubility can be influenced by its amino acid composition. It contains both hydrophobic (Trp, Leu, Ile, Pro) and positively charged (Arg, Lys) residues.[3][4] This amphipathic nature can lead to self-aggregation in certain aqueous solutions, affecting its solubility and activity. The presence of multiple tryptophan residues can also contribute to hydrophobicity.[8]
Q3: What is the overall charge of this compound at neutral pH?
To estimate the charge of this compound at neutral pH (around 7.4), we can assign charges to its ionizable amino acids:
-
Basic residues (+1 each): Arginine (Arg) x 3, Lysine (Lys) x 1, N-terminal amine x 1 = +5
-
Acidic residues (-1 each): None. The C-terminus is amidated (-NH2), so it is neutral.
Therefore, the estimated net charge of this compound at neutral pH is +5 , making it a basic peptide.
Q4: How should I store lyophilized and reconstituted this compound?
-
Lyophilized Powder: For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a tightly sealed container, protected from light.[9]
-
In Solution: The shelf-life of peptides in solution is limited. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, use a sterile buffer at pH 5-6, aliquot the solution into single-use vials, and store at -20°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide for this compound Solubility
This guide provides a step-by-step approach to troubleshoot solubility issues with this compound.
Problem: The lyophilized this compound powder does not dissolve in my initial solvent.
Solution Workflow:
Caption: Troubleshooting workflow for dissolving this compound peptide.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | H-Ile-Leu-Arg-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-Lys-NH2 | [3] |
| Molecular Formula | C90H127N27O12 | |
| Molecular Weight | 1779.14 g/mol | [3] |
| Estimated Net Charge (pH 7.4) | +5 | Calculated |
| Classification | Cationic, Antimicrobial Peptide | [10] |
Table 2: Qualitative Solubility Guidelines for this compound
| Solvent | Recommendation | Rationale and Remarks |
| Sterile Distilled Water | First choice. | This compound is a cationic peptide and should be soluble in water.[11][12] |
| Dilute Acetic Acid (e.g., 10%) | Second choice if water fails. | The acidic pH can help to protonate residues and improve solubility for basic peptides.[11] |
| Aqueous Buffers (e.g., PBS) | Use with caution initially. | Salts in buffers can sometimes promote aggregation of peptides. It is often better to dissolve in water or dilute acid first, then dilute into the final buffer. |
| Organic Co-solvents (e.g., DMSO, Acetonitrile) | Use for highly aggregated peptide. | Due to the presence of hydrophobic residues, a small amount of an organic solvent may be necessary if aggregation is severe.[13] Use minimal amounts, as organic solvents can interfere with biological assays. |
Experimental Protocols
Protocol 1: Solubility Testing of this compound
This protocol is designed to determine the optimal solvent for this compound before dissolving the entire sample.
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Aliquoting: Carefully weigh out a small, known amount of the peptide (e.g., 1 mg).
-
Initial Solvent: Add a calculated volume of sterile, distilled water to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Vortex the solution for 30 seconds. If not fully dissolved, sonicate in a water bath for 5-10 minutes.
-
Observation: Visually inspect the solution. A clear solution indicates complete dissolution. If it remains cloudy or contains particulates, proceed to the next step.
-
Acidification: To the same tube, add 10% acetic acid dropwise, vortexing between each drop, until the peptide dissolves. Note the approximate volume of acetic acid required.
-
Organic Co-solvent (if necessary): If the peptide is still insoluble, lyophilize the sample to remove the water and acetic acid. Then, attempt to dissolve the dried peptide in a minimal volume of DMSO. Once dissolved, slowly add this stock solution to your aqueous buffer of choice while gently stirring.
-
Final Dilution: Once the peptide is in solution, it can be diluted to the final working concentration using the appropriate assay buffer.
Protocol 2: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound.
-
Pre-calculation: Determine the required volume of solvent to achieve the desired stock concentration based on the amount of lyophilized peptide.
-
Equilibration: Allow the vial of this compound to reach room temperature.
-
Reconstitution: Based on the results from the solubility test (Protocol 1), add the appropriate solvent (e.g., sterile water or dilute acetic acid) to the vial.
-
Dissolution: Vortex and/or sonicate until the peptide is completely dissolved.
-
Storage: If not for immediate use, aliquot the stock solution into sterile, single-use tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Visualizations
This compound's Mechanism of Action: Membrane Disruption
This compound's antimicrobial activity is primarily attributed to its ability to disrupt the integrity of microbial cell membranes. As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial and fungal membranes.
Caption: Simplified model of this compound's antimicrobial mechanism of action.
References
- 1. This compound pentahydrochloride in the front line of clinical applications of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic Effects of Topical this compound in Patients With Mild to Moderate Atopic Dermatitis in a Randomized, Placebo‐Controlled, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound peptide [novoprolabs.com]
- 4. This compound Pentahydrochloride (MBI 226), a Topical 12-Amino-Acid Cationic Peptide: Spectrum of Antimicrobial Activity and Measurements of Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, this compound, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Retro analog concept: comparative study on physico-chemical and biological properties of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualizing the membrane disruption action of antimicrobial peptides by cryo-electron tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biobasic.com [biobasic.com]
- 12. biocat.com [biocat.com]
- 13. jpt.com [jpt.com]
Omiganan Stability and Degradation in Topical Formulations: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of omiganan in topical formulations. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address challenges during their experimental work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and stability testing of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Potency in the Formulation | Chemical Degradation: - Hydrolysis: Cleavage of peptide bonds due to the presence of water. This is a common degradation pathway for peptides in aqueous environments. - Oxidation: Modification of susceptible amino acid residues, particularly tryptophan, by atmospheric oxygen or oxidizing agents. - Photodegradation: this compound contains tryptophan, which is known to be susceptible to degradation upon exposure to UV light.[1][2][3][4][5] | Formulation Optimization: - Adjust the pH of the formulation to a range where this compound exhibits maximum stability. The optimal pH needs to be determined experimentally. - Consider the use of antioxidants to mitigate oxidative degradation. - Protect the formulation from light by using opaque or UV-protective packaging.[1] Excipient Compatibility: - Evaluate the compatibility of this compound with all excipients in the formulation. Certain excipients may accelerate degradation. |
| Physical Instability of the Formulation (e.g., phase separation, precipitation) | Poor Solubility: this compound may have limited solubility in certain formulation bases.Incompatibility with Excipients: Interactions between this compound and formulation components can lead to physical instability. | Solubility Enhancement: - Conduct solubility studies in various solvent systems to find a suitable base. - Consider the use of solubilizing agents.Excipient Screening: - Perform compatibility studies with a range of excipients to identify those that do not negatively impact the physical stability of the formulation. A patent for the similar peptide pexiganan suggests that certain hydrophilic and hydrophobic excipients can be used to create a stable formulation.[6][7][8] |
| Inconsistent Results in Stability-Indicating HPLC Assay | Inadequate Method Validation: The analytical method may not be truly stability-indicating, meaning it cannot separate the intact drug from its degradation products.Sample Preparation Issues: Inefficient extraction of this compound from the formulation matrix can lead to variable results. | Method Development and Validation: - Develop and validate a stability-indicating HPLC-UV or HPLC-MS method according to ICH guidelines.[9][10][11][12][13][14][15] The method should be able to resolve this compound from all potential degradation products generated during forced degradation studies.Optimization of Sample Preparation: - Develop a robust sample preparation procedure that ensures complete and consistent extraction of this compound from the topical formulation. |
| Formation of Unknown Peaks in Chromatograms | Degradation Products: New peaks may represent degradation products of this compound.Interaction Products: this compound may react with excipients to form new adducts. | Forced Degradation Studies: - Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[16][17][18][19] This will help in identifying the unknown peaks.Structural Elucidation: - Use techniques like LC-MS/MS to identify and characterize the structure of the unknown peaks.[10][20] |
Frequently Asked Questions (FAQs)
Formulation and Stability
Q1: What are the primary degradation pathways for this compound in topical formulations?
A1: Based on the structure of this compound and general knowledge of peptide degradation, the primary degradation pathways are likely to be:
-
Hydrolysis: Cleavage of the peptide backbone, particularly at labile amino acid residues.
-
Oxidation: The presence of a tryptophan residue makes this compound susceptible to oxidation.
-
Photodegradation: Tryptophan is a chromophore that can absorb UV light, leading to the degradation of the peptide.[1][2][3][4][5]
Q2: How can the stability of this compound in a topical formulation be improved?
A2: Several strategies can be employed to enhance the stability of this compound:
-
pH Optimization: Determine the pH of maximum stability for this compound in the specific formulation base and buffer the formulation accordingly.
-
Use of Stabilizing Excipients: Incorporate antioxidants, chelating agents, and other stabilizing agents. For the similar peptide pexiganan, stable formulations have been patented that include a combination of hydrophilic and hydrophobic excipients.[6][7][8]
-
Water Activity Reduction: For semi-solid formulations, minimizing the water activity can slow down hydrolysis.
-
Light Protection: Package the final product in light-resistant containers.
-
Liposomal Encapsulation: Encapsulating this compound in liposomes has been shown to protect it from proteolytic degradation.
Q3: What excipients are known to be compatible with this compound in topical formulations?
A3: A clinical trial of an this compound gel used glycerine, hydroxyethyl cellulose, benzoic acid, and sodium benzoate as excipients, suggesting their compatibility. However, comprehensive compatibility studies with a broader range of common topical excipients, including penetration enhancers, are recommended during formulation development.
Analytical Methods
Q4: What type of analytical method is suitable for assessing the stability of this compound in topical formulations?
A4: A validated stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the most common and appropriate technique. An LC-MS method can also be used for more sensitive detection and for the identification of degradation products.[9][10][11][12][13][14][15]
Q5: How should a forced degradation study for this compound be designed?
A5: A forced degradation study should be designed according to ICH Q1A(R2) guidelines and should expose this compound in the topical formulation to the following conditions:
-
Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Base Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidation: e.g., 3% H2O2 at room temperature.
-
Thermal Stress: e.g., 60°C.
-
Photostability: Exposure to a combination of UV and visible light, as per ICH Q1B guidelines.
The extent of degradation should be targeted to be between 5-20% to ensure that the analytical method can detect and resolve the degradation products from the parent drug.[16][17][18][19]
Experimental Protocols
Example Protocol: Stability-Indicating HPLC Method for this compound Gel
This is a general protocol and requires optimization and validation for a specific formulation.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm and 280 nm (for tryptophan absorbance) |
| Injection Volume | 20 µL |
Sample Preparation:
-
Accurately weigh a portion of the this compound gel.
-
Disperse the gel in a suitable solvent (e.g., a mixture of mobile phase A and B).
-
Vortex and sonicate to ensure complete dissolution/extraction of this compound.
-
Centrifuge to remove any undissolved excipients.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
Example Protocol: Forced Degradation Study
-
Acid Hydrolysis: Mix the this compound formulation with 0.1 M HCl and heat at 60°C for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the this compound formulation with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.
-
Oxidation: Mix the this compound formulation with 3% H2O2 and store at room temperature for a specified time.
-
Thermal Degradation: Store the this compound formulation at 60°C.
-
Photodegradation: Expose the this compound formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound topical formulation stability testing.
References
- 1. The photodecomposition of tryptophan peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan [mdpi.com]
- 3. Photodegradation of tryptophan residues and attenuation of molecular chaperone activity in alpha-crystallin are correlated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MX2014015199A - Stable pexiganan formulation. - Google Patents [patents.google.com]
- 7. WO2013188286A1 - Stable pexiganan formulation - Google Patents [patents.google.com]
- 8. US8530409B1 - Stable pexiganan formulation - Google Patents [patents.google.com]
- 9. Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Stability indicating RP-HPLC-UV method for quantitative estimation of isomer and other organic impurities of atopic dermatitis drug abrocitinib in drug substance and pharmaceutical dosage form using quality by design (QbD) approach | Semantic Scholar [semanticscholar.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. dspace.library.uu.nl [dspace.library.uu.nl]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
- 17. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. scribd.com [scribd.com]
- 20. research.monash.edu [research.monash.edu]
Technical Support Center: Large-Scale Omiganan Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of the antimicrobial peptide Omiganan (H-Ile-Leu-Arg-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-Lys-NH₂).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Crude Peptide Purity (<50%) | Incomplete coupling or deprotection steps during Solid-Phase Peptide Synthesis (SPPS). | - Increase coupling times, especially for sterically hindered amino acids.- Employ a different coupling reagent (e.g., HATU, HCTU).- Monitor Fmoc deprotection using a UV detector and extend reaction time if necessary. |
| Aggregation of the growing peptide chain on the resin. | - Switch to a more polar solvent system (e.g., NMP instead of DMF).- Incorporate chaotropic salts or detergents in the solvent.[1]- Synthesize at an elevated temperature.[1] | |
| Side reactions involving sensitive amino acid residues (Arg, Trp). | - Use appropriate side-chain protecting groups (e.g., Pbf for Arginine, Boc for Tryptophan).- Employ a scavenger-containing cleavage cocktail. | |
| Poor Yield of Purified Peptide | Loss of peptide during purification due to poor solubility. | - Dissolve the crude peptide in a stronger solvent like neat acetic acid or formic acid before dilution for RP-HPLC.- For extremely hydrophobic peptides, consider using trifluoroethanol (TFE) in the initial dissolution step.[2] |
| Suboptimal RP-HPLC conditions. | - Optimize the gradient slope and flow rate.- Experiment with different ion-pairing agents (e.g., formic acid instead of TFA).- Use a column with a different stationary phase (e.g., C4 instead of C18 for hydrophobic peptides). | |
| Presence of Deletion Sequences | Incomplete coupling at a specific amino acid. | - Identify the missing residue by mass spectrometry.- For the identified difficult coupling, perform a double coupling in the next synthesis. |
| Modification of Tryptophan Residues | Oxidation or alkylation of the indole side chain during cleavage. | - Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water.[3]- Protect the tryptophan residue with a Boc group.- Minimize the cleavage time. |
| Incomplete Removal of Pbf Group from Arginine | Insufficient cleavage time or inappropriate scavenger cocktail. | - Extend the cleavage time to at least 2-3 hours.- Use a cleavage cocktail with a high concentration of TFA and appropriate scavengers. |
Frequently Asked Questions (FAQs)
1. What is the optimal strategy for the large-scale synthesis of this compound?
For large-scale synthesis of this compound, Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the most common and effective method.[4][5] Given its length and the presence of multiple hydrophobic and cationic residues, careful selection of resin, protecting groups, and coupling reagents is crucial. A high-loaded resin suitable for peptide amides, such as a Rink Amide resin, is recommended.
2. How can aggregation be minimized during this compound synthesis?
Aggregation is a significant challenge due to the hydrophobic tryptophan and proline residues.[1] Strategies to mitigate this include:
-
Solvent Choice: Using N-Methyl-2-pyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF) can improve solvation.[6]
-
Elevated Temperature: Performing coupling and deprotection steps at a higher temperature (e.g., 50-75°C) can disrupt secondary structures that lead to aggregation.[1]
-
Chaotropic Agents: The addition of salts like LiCl to the synthesis solvents can help break down peptide aggregates.[1]
3. What are the common side reactions to watch for with this compound's amino acid sequence?
The primary residues of concern are Arginine and Tryptophan.
-
Arginine (Arg): Incomplete removal of the Pbf protecting group can occur. Ensure sufficient cleavage time and appropriate scavengers.
-
Tryptophan (Trp): The indole side chain is susceptible to oxidation and alkylation by carbocations generated during cleavage.[7] Using a scavenger cocktail containing TIS and water is essential.[3] Protecting the tryptophan with a Boc group offers additional security.
4. What is the recommended cleavage cocktail for this compound?
A standard and effective cleavage cocktail for peptides containing multiple arginine and tryptophan residues is a mixture of Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.[8][9] A common ratio is 95:2.5:2.5 (v/v/v).[5] The TIS acts as a scavenger to prevent side reactions with tryptophan.
5. What is the most effective method for purifying large quantities of this compound?
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides like this compound to a high degree of purity (>95%).[4][10] A C18 stationary phase is commonly used, with a water/acetonitrile gradient containing an ion-pairing agent like TFA (0.1%).[10] For large-scale purification, optimizing the loading capacity of the column and the gradient profile is critical for achieving good separation and yield.
Experimental Protocols
Fmoc-Solid Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound on a Rink Amide resin.
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF.
-
-
Repeat: Continue the deprotection and coupling cycles for each amino acid in the this compound sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described above.
-
Washing and Drying: Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
Cleavage and Deprotection of this compound from Resin
-
Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
-
Gently agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
Purification of this compound by RP-HPLC
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., acetic acid or a small amount of acetonitrile) and then dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Chromatography Conditions:
-
Column: Preparative C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 60 minutes is a good starting point.
-
Detection: Monitor the elution at 220 nm and 280 nm (for tryptophan).
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product.[11]
Quantitative Data Summary
The following table summarizes typical yield and purity data for large-scale peptide synthesis. Specific data for this compound may vary depending on the synthesis scale and optimization.
| Parameter | Typical Range | Notes |
| Crude Peptide Purity (by RP-HPLC) | 50-80% | Highly dependent on the success of the SPPS and the sequence difficulty. |
| Overall Yield (after purification) | 10-30% | Calculated based on the initial resin loading. Large-scale synthesis often has lower percentage yields but higher absolute amounts. |
| Final Purity (by RP-HPLC) | >95% | For research applications. For therapeutic use, purity requirements are typically >98%.[12] |
Visualizations
Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for this compound synthesis and purification.
Troubleshooting Logic for Low Purity in this compound Synthesis
Caption: Troubleshooting low purity in this compound synthesis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. mbl.or.kr [mbl.or.kr]
- 5. Indolicidin derivatives as potent dual-action antifungal and antibacterial agents for the treatment of skin infections: A comprehensive study from in vitro to in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R) [langene.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. protocols.io [protocols.io]
- 12. genscript.com [genscript.com]
Technical Support Center: Omiganan Dose-Response Optimization in Rosacea Treatment Models
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Omiganan for the treatment of rosacea. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist you in your in vitro and in vivo studies.
Troubleshooting Guides
Experimentation with this compound in rosacea models can present unique challenges. The following tables outline potential issues, their likely causes, and recommended solutions to help you navigate these complexities.
In Vitro Model: LL-37-Induced Inflammation in HaCaT Cells
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Inflammatory Response (e.g., Cytokine Production) | - Inconsistent HaCaT cell confluency at the time of stimulation.- Variation in LL-37 peptide activity.- Passage number of HaCaT cells is too high. | - Standardize cell seeding density and ensure consistent confluency (e.g., 80%) before LL-37 stimulation.- Aliquot and store LL-37 peptide according to the manufacturer's instructions to maintain consistent activity.- Use HaCaT cells within a consistent and lower passage range for all experiments. |
| Reduced Cell Viability at High this compound Concentrations | - this compound, as a cationic peptide, can exhibit cytotoxicity at high concentrations by disrupting cell membranes. | - Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to determine the optimal non-toxic concentration range for your experiments.- Consider encapsulating this compound in a liposomal formulation to potentially reduce cytotoxicity while maintaining efficacy. |
| Inconsistent this compound Activity in Culture | - Instability of the peptide in cell culture media over time.- Interaction of this compound with components of the fetal bovine serum (FBS). | - Prepare fresh this compound solutions for each experiment.- If possible, conduct experiments in serum-free or reduced-serum media after initial cell attachment. If serum is required, ensure consistency in the source and lot number. |
| Unexpected Pro-inflammatory Effects of this compound | - In some contexts, antimicrobial peptides can enhance certain inflammatory responses, such as interferon production via endosomal Toll-like receptors (TLRs).[1] | - Measure a broad panel of cytokines to fully characterize the immunomodulatory effects of this compound in your model.- Investigate the involvement of different TLRs to understand the specific signaling pathways being activated. |
In Vivo Model: LL-37-Induced Rosacea-Like Inflammation in Mice
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Skin Inflammation Between Animals | - Inconsistent intradermal injection volume or depth.- Natural biological variation among the mice. | - Practice intradermal injection technique to ensure consistent delivery of LL-37.- Increase the number of animals per group to improve statistical power and account for biological variability. |
| Skin Irritation or an Adverse Reaction to Topical this compound Formulation | - The vehicle used for the this compound gel may be causing irritation.- High concentration of this compound may be causing local toxicity. | - Test the vehicle alone as a control group to assess its potential for irritation.- Perform a dose-ranging study for the topical this compound formulation to identify a non-irritating and effective concentration. |
| Lack of a Clear Dose-Response Effect | - The selected dose range may be too narrow or not in the optimal therapeutic window.- Saturation of the therapeutic effect at the tested doses. | - Broaden the dose range in your study to include both lower and higher concentrations of this compound.- Review existing clinical data, which suggests a dose-dependent response with 1% and 2.5% formulations, with 2.5% showing superior efficacy.[2][3] |
| Difficulty in Quantifying the Inflammatory Response | - Subjective scoring of erythema and edema.- Variability in histological processing and analysis. | - Utilize objective measurement tools such as a colorimeter for erythema and calipers for skin thickness.- Standardize histological processing and use image analysis software for blinded, quantitative assessment of inflammatory cell infiltration. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in rosacea?
A1: this compound is a synthetic antimicrobial peptide that is thought to act in rosacea through a dual mechanism. It has broad-spectrum antimicrobial activity, which may help to reduce the microbial triggers of inflammation on the skin.[4] Additionally, this compound has immunomodulatory effects and is believed to prevent the inflammatory cascade that leads to the signs and symptoms of rosacea.[2][3] It may modulate the Toll-like receptor 2 (TLR2) signaling pathway, which is known to be overactive in rosacea.
Q2: What is the optimal dose of this compound observed in clinical trials for rosacea?
A2: Phase II clinical trials have shown a dose-dependent response for this compound in treating papulopustular rosacea. A once-daily application of 2.5% this compound gel was found to be superior to 1% this compound gel and a vehicle in reducing inflammatory lesions.[2][3] A twice-daily application of the 2.5% gel did not show a substantial improvement over the once-daily application.[3]
Q3: What are the key considerations for formulating this compound for topical application in a mouse model?
A3: As a peptide, this compound's stability and skin penetration are key formulation considerations. A gel-based formulation is often used in clinical trials and has been shown to be stable.[5] For preclinical studies, it is important to use a vehicle that is non-irritating to the mouse skin and allows for adequate skin penetration of the peptide. The formulation should be tested for its ability to release the peptide and maintain its activity.
Q4: Can this compound be used in combination with other rosacea treatments?
A4: While clinical trials have primarily focused on this compound as a monotherapy, its unique mechanism of action suggests potential for combination therapy. Further research is needed to evaluate the safety and efficacy of this compound in combination with other topical or oral rosacea medications.
Data Presentation
Summary of this compound Clinical Trial Data in Papulopustular Rosacea
| Dose/Regimen | Mean Reduction in Inflammatory Lesions | Key Findings | Reference |
| 1% this compound QD | Less effective than 2.5% this compound QD | A dose-dependent response was observed. | [2][3] |
| 2.5% this compound QD | 31% reduction (compared to 14% for vehicle) | Superior to 1% this compound QD and vehicle. | [2] |
| 2.5% this compound BID | No substantial improvement over QD application | Once-daily application is the optimal frequency. | [3] |
QD: once daily; BID: twice daily
Experimental Protocols
In Vitro Model: LL-37-Induced Inflammation in HaCaT Keratinocytes
Objective: To assess the anti-inflammatory effects of this compound on human keratinocytes stimulated with LL-37, a key inflammatory mediator in rosacea.
Methodology:
-
Cell Culture: Culture human immortalized keratinocytes (HaCaT cells) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed HaCaT cells in 24-well plates at a density that allows them to reach approximately 80% confluency on the day of the experiment.
-
Pre-treatment with this compound: One hour prior to stimulation, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µg/mL). Include a vehicle control (the solvent used to dissolve this compound).
-
Stimulation with LL-37: Add LL-37 to the wells to a final concentration known to induce an inflammatory response (e.g., 1-5 µM). Include a control group of cells that are not stimulated with LL-37.
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Analysis of Inflammatory Markers:
-
ELISA: Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) using commercially available ELISA kits.
-
RT-qPCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the mRNA expression levels of inflammatory genes (e.g., IL6, IL8, TNF).
-
In Vivo Model: LL-37-Induced Rosacea-Like Skin Inflammation in Mice
Objective: To evaluate the efficacy of topical this compound in reducing LL-37-induced skin inflammation in a mouse model of rosacea.
Methodology:
-
Animal Model: Use 6-8 week old BALB/c or C57BL/6 mice.
-
Induction of Inflammation: Anesthetize the mice and administer intradermal injections of LL-37 (e.g., 40 µL of a 320 µM solution) into the shaved dorsal skin. A control group should be injected with the vehicle (e.g., phosphate-buffered saline).
-
Topical Treatment: One hour after the LL-37 injection, topically apply a defined amount (e.g., 50 µL) of this compound gel (e.g., 1% and 2.5%) or the vehicle gel to the injection site.
-
Assessment of Inflammation (24 hours post-injection):
-
Visual Scoring: Score the injection sites for erythema and edema using a standardized scoring system.
-
Skin Thickness: Measure the skin thickness at the injection site using a digital caliper.
-
Histology: Euthanize the mice and collect skin biopsies from the injection sites. Fix the biopsies in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize a portion of the skin biopsy to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA or RT-qPCR.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound in modulating rosacea-related inflammation.
Caption: Workflow for in vitro testing of this compound in HaCaT cells.
Caption: Workflow for in vivo testing of this compound in a mouse model.
References
- 1. Antimicrobial Peptide this compound Enhances Interferon Responses to Endosomal Toll-Like Receptor Ligands in Human Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MIGENIX Inc. This compound Phase II Rosacea Study Demonstrates Promising Results Partner Plans to Advance to Phase III - BioSpace [biospace.com]
- 3. Cutanea Announces Promising Phase II Results in Rosacea with this compound Plans to Move Forward with Phase III - BioSpace [biospace.com]
- 4. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, this compound, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmilabs.com [jmilabs.com]
Technical Support Center: Omiganan Gel for Research Applications
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, shelf life, and handling of Omiganan gel for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for research-grade this compound gel and its active component, this compound pentahydrochloride?
A1: Proper storage is critical to maintain the stability and efficacy of this compound. For the active pharmaceutical ingredient, this compound pentahydrochloride, specific temperature-controlled storage is recommended. A 1% this compound gel formulation has demonstrated stability for extended periods at room temperature.[1]
Q2: What is the expected shelf life of this compound gel under these storage conditions?
A2: The shelf life is dependent on the specific formulation and storage conditions. A study has shown that a 1% this compound gel stored in single-use ampoules at room temperature retains its potency for at least 12 months.[1] For stock solutions of this compound pentahydrochloride, the storage duration is shorter and dependent on the temperature.[2]
Q3: What are the known factors that can affect the stability of this compound gel?
A3: Like other peptide-based formulations, the stability of this compound gel can be influenced by several factors. These include exposure to proteases, extreme pH, and high temperatures. Common degradation pathways for peptides include oxidation, deamidation, and hydrolysis. Formulating this compound into a gel matrix or liposomes can enhance its stability.
Q4: Can this compound gel be subjected to freeze-thaw cycles?
A4: While there is limited specific information on freeze-thaw cycles for this compound gel, repeated freezing and thawing can negatively impact the stability of peptide formulations by promoting aggregation and degradation. It is generally recommended to aliquot the gel into single-use volumes to avoid such cycles.
Quantitative Data Summary
The following tables summarize the available quantitative data on the storage and shelf life of this compound.
Table 1: Storage Conditions and Shelf Life of this compound Pentahydrochloride Stock Solutions
| Storage Temperature | Recommended Duration | Storage Notes |
| -80°C | Up to 6 months | Sealed storage, protected from moisture and light, under nitrogen.[2] |
| -20°C | Up to 1 month | Sealed storage, protected from moisture and light, under nitrogen.[2] |
Table 2: Stability of 1% this compound Gel Formulation
| Storage Temperature | Duration | Finding |
| Room Temperature | 12 months | No change in potency was detected compared to freshly prepared solutions.[1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reduced or no antimicrobial activity | - Improper storage leading to degradation.- Contamination of the gel.- Incorrect dilution or concentration used. | - Verify storage conditions and duration.- Use fresh, properly stored aliquots.- Ensure aseptic techniques were used during handling.- Recalculate and confirm the final concentration in your assay. |
| Inconsistent results between experiments | - Variability in experimental conditions (e.g., temperature, incubation time).- Inconsistent gel handling or dispensing.- Lot-to-lot variability of the gel. | - Standardize all experimental parameters.- Ensure the gel is homogenous before taking an aliquot.- If possible, use the same lot of this compound gel for a series of related experiments. |
| Precipitation or changes in gel appearance | - pH incompatibility with experimental media.- Interaction with other components in the assay.- Peptide aggregation. | - Check the pH of your experimental system.- Run a compatibility test with all components before the main experiment.- Briefly vortex or gently mix the gel before use. |
Experimental Protocols
Protocol: Stability-Indicating Assay for this compound Gel (General Method)
This protocol outlines a general method for assessing the stability of this compound gel using High-Performance Liquid Chromatography (HPLC), adapted from methods for other antimicrobial peptides.
Objective: To determine the concentration of active this compound in a gel sample over time and under different storage conditions.
Materials:
-
This compound gel sample
-
HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reference standard of this compound pentahydrochloride
Methodology:
-
Sample Preparation:
-
Accurately weigh a portion of this compound gel.
-
Disperse the gel in a suitable solvent (e.g., a mixture of water and acetonitrile) to extract the this compound. This may require vortexing or sonication.
-
Centrifuge the sample to pellet any insoluble excipients.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient appropriate for eluting this compound (to be optimized).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 280 nm
-
Injection Volume: 20 µL
-
-
Analysis:
-
Run a standard curve with known concentrations of the this compound reference standard.
-
Inject the prepared sample.
-
Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Signaling Pathway and Mechanism of Action
This compound exerts its antimicrobial effect primarily through the disruption of the microbial cell membrane, which is a multi-step process. It also interferes with essential intracellular processes.
Caption: Mechanism of action of this compound against microbial cells.
Experimental Workflow: Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound gel in a research setting.
Caption: Workflow for evaluating the stability of this compound gel.
References
Technical Support Center: Enhancing Omiganan Potency via Counterion Exchange
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Omiganan, focusing on the enhancement of its antimicrobial activity through counterion exchange.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary form?
This compound is a synthetic, cationic antimicrobial peptide, an analogue of indolicidin.[1][2][3] It is often supplied as this compound pentahydrochloride, the salt form where five chloride ions neutralize the positive charges on the peptide.[4] This form has been evaluated in numerous clinical trials for topical applications.[2][5]
Q2: What is a "counterion" and why is it important for antimicrobial peptides?
During solid-phase peptide synthesis and purification, charged amino acid residues (like Lysine and Arginine in this compound) attract negatively charged ions from the chemical environment. These ions are called counterions. A common counterion from the purification process is trifluoroacetate (TFA), which can remain bound to the peptide.[6] The type of counterion can significantly influence a peptide's secondary structure, solubility, and biological activity, sometimes inhibiting its antimicrobial potency or causing undesired effects in biological assays.[6][7]
Q3: My this compound sample shows lower-than-expected antimicrobial activity. Could the counterion be the cause?
Yes, this is a common issue. If your this compound was purified using Reverse-Phase HPLC (RP-HPLC), it is likely a TFA salt. TFA has been shown to negatively impact the results of biological assays and can reduce the antimicrobial efficacy of certain peptides.[6][8] Consider performing a counterion exchange to a more biocompatible ion like chloride (HCl) or acetate.[7][9]
Q4: How can I exchange the counterion from Trifluoroacetate (TFA) to Hydrochloride (HCl)?
A widely used method is repeated lyophilization (freeze-drying) of the peptide from an acidic solution.[9][10] A detailed protocol is provided in the "Experimental Protocols" section below. This process replaces the TFA ions with chloride ions from the hydrochloric acid.
Q5: How do I confirm that the counterion exchange was successful?
Several analytical techniques can quantify the removal of TFA. These include:
-
¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a highly sensitive and direct method to detect and quantify the fluorine atoms present in TFA.[10][11]
-
Ion Chromatography: This technique can separate and quantify different ions, including TFA, chloride, and acetate.[12]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Can be used to monitor the disappearance of TFA-specific vibrational bands.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or Inconsistent MIC Values | 1. TFA Interference: Residual TFA from synthesis/purification is inhibiting peptide activity.[6] 2. Assay Conditions: Standard antibiotic testing methods may not be suitable for peptides. Factors like media composition, pH, and ionic strength are critical.[13][14][15] 3. Peptide Aggregation: The peptide may be self-aggregating, reducing its effective concentration. | 1. Perform a counterion exchange to hydrochloride or acetate using the protocol below. Verify TFA removal. 2. Review and optimize your MIC assay protocol. Use cation-adjusted Mueller-Hinton Broth (MHB) and consider the impact of plasticware, as peptides can adhere to surfaces.[13] 3. Ensure the peptide is fully dissolved in a suitable, sterile buffer before adding to the assay. |
| Poor Peptide Yield After Counterion Exchange | 1. Peptide Degradation: Working at very low pH (<1) for extended periods can cause peptide degradation.[11] 2. Material Loss: Multiple transfer steps during the lyophilization process can lead to loss of material. | 1. Use the recommended concentration of HCl (e.g., 10 mM) and do not prolong the process unnecessarily.[10] 2. Handle the peptide solution carefully. Rinse vials with the solvent to recover all material before pooling and lyophilizing. |
| Counterion Exchange is Incomplete | 1. Insufficient Acid: The molar excess of the new counterion (e.g., chloride) was not high enough to displace all the original counterions (e.g., TFA). 2. Insufficient Exchange Cycles: For tightly bound counterions, one or two cycles may not be enough. | 1. Ensure the correct concentration of the acid solution is used. 2. Repeat the lyophilization cycle. Typically, 3-4 cycles are sufficient for complete exchange.[9] Monitor progress with an appropriate analytical method like ¹⁹F-NMR.[10] |
Data Presentation: Antimicrobial Potency of this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound pentahydrochloride against various bacterial and fungal pathogens, providing a baseline for its expected activity.
Table 1: Antibacterial Activity of this compound Pentahydrochloride
| Organism | Resistance Profile | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Source |
| Staphylococcus aureus | Methicillin-Susceptible & Resistant | 16 | 16 | [16] |
| Coagulase-Negative Staphylococci | - | 4 | 4 | [16] |
| Enterococcus faecium | Vancomycin-Susceptible & Resistant | 4 | 8 | [16] |
| Enterococcus faecalis | Vancomycin-Susceptible & Resistant | 64 | 128 | [16] |
| Escherichia coli | Wild-Type & ESBL-producing | 32 | - | [16] |
| Klebsiella spp. | ESBL-negative | 32 | - | [16] |
| Klebsiella spp. | ESBL-positive | 128 | - | [16] |
| Pseudomonas aeruginosa | Carbapenem-Susceptible & Resistant | 128 | 256 | [16] |
MIC₅₀/₉₀: Concentration required to inhibit 50% and 90% of isolates, respectively.
Table 2: Antifungal Activity of this compound Pentahydrochloride
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source |
| Candida albicans | 32-64 | 32-128 | [17] |
| Candida glabrata | 128-256 | 256 | [17] |
| Candida parapsilosis | 128-256 | 256 | [17] |
| Candida tropicalis | 32-64 | 32-128 | [17] |
| Candida krusei | 32-64 | 32-128 | [17] |
| Aspergillus spp. | - | ≤1024 | [17] |
Experimental Protocols
Protocol 1: Counterion Exchange from TFA to HCl
This protocol is adapted from methodologies designed to replace trifluoroacetate counterions with chloride.[9][10]
Objective: To exchange TFA counterions on a synthetic peptide with chloride ions to improve biological compatibility and activity.
Materials:
-
Peptide-TFA salt
-
Hydrochloric acid (HCl), analytical grade
-
Ultrapure water
-
Lyophilizer (Freeze-dryer)
-
Centrifugal vacuum concentrator (optional)
-
Analytical balance, pH meter
-
Appropriate glass vials
Methodology:
-
Preparation of HCl Solution: Prepare a 10 mM HCl solution in ultrapure water. Ensure the pH is accurately measured.
-
Peptide Dissolution: Accurately weigh the peptide-TFA salt and dissolve it in the 10 mM HCl solution. A typical concentration is 1-2 mg/mL. Ensure the peptide is fully dissolved.
-
First Lyophilization: Freeze the peptide solution completely and lyophilize it until all the solvent is removed (typically overnight). This step removes the water and excess HCl, leaving behind the peptide-chloride salt.
-
Reconstitution: Re-dissolve the lyophilized peptide powder in a fresh volume of 10 mM HCl solution.
-
Repeat Cycles: Repeat the freezing and lyophilization steps (Steps 3 & 4) for a total of 3-4 cycles. This ensures a more complete exchange.
-
Final Wash: After the final cycle with HCl, dissolve the peptide in ultrapure water (without acid) and lyophilize one last time. This step helps remove any excess HCl.
-
Quantification and Storage: Weigh the final peptide-HCl salt. For quality control, analyze a small aliquot for residual TFA using ¹⁹F-NMR.[10] Store the lyophilized peptide at -20°C or -80°C under dessicated conditions.[1]
Protocol 2: Broth Microdilution MIC Assay for this compound
This protocol follows general guidelines from the Clinical and Laboratory Standards Institute (CLSI), with modifications pertinent to antimicrobial peptides.[18]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.
Materials:
-
This compound (as a prepared stock solution, e.g., in sterile water or 0.01% acetic acid)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial/fungal isolate
-
Sterile 96-well microtiter plates (low-binding plates are recommended)
-
Spectrophotometer or plate reader
-
Incubator
Methodology:
-
Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Peptide Dilution: Perform a two-fold serial dilution of the this compound stock solution across the 96-well plate using CAMHB as the diluent. Leave wells for positive (microbe, no peptide) and negative (broth only) controls.
-
Inoculation: Add the prepared microbial inoculum to each well containing the peptide dilutions and the positive control well. The final volume in each well should be uniform (e.g., 100 or 200 µL).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Visualizations
Caption: Workflow for this compound counterion exchange from TFA to HCl.
Caption: Troubleshooting logic for suboptimal this compound MIC results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound pentahydrochloride in the front line of clinical applications of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic Effects of Topical this compound in Patients With Mild to Moderate Atopic Dermatitis in a Randomized, Placebo‐Controlled, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound interaction with bacterial membranes and cell wall models. Assigning a biological role to saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, this compound, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. genscript.com [genscript.com]
- 9. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 13. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy [frontiersin.org]
- 16. Antimicrobial activity of this compound pentahydrochloride tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimicrobial Activity of this compound Pentahydrochloride against Contemporary Fungal Pathogens Responsible for Catheter-Associated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishing quantifiable guidelines for antimicrobial α/β-peptide design: A partial least squares approach to improve antimicrobial activity and reduce mammalian cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Omiganan concentration for broad-spectrum antifungal activity.
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Omiganan, a synthetic cationic antimicrobial peptide, for its broad-spectrum antifungal activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary antifungal mechanism?
This compound is a novel, synthetic 12-amino-acid cationic peptide, an analog of indolicidin.[1] Its primary mechanism of action against fungi involves the electrostatic attraction between the positively charged peptide and negatively charged components of the fungal cell membrane. This interaction leads to membrane depolarization, disruption, and the formation of pores, which causes leakage of essential intracellular contents and ultimately results in cell death.[2]
Q2: What is the known spectrum of this compound's antifungal activity?
This compound exhibits a broad spectrum of activity against a wide range of clinically relevant fungi.[3] This includes potent, dose-dependent activity against numerous species of yeasts, such as Candida, and molds, including Aspergillus species.[3][4] Studies have shown it to be fungicidal, meaning it actively kills fungal cells, not just inhibits their growth.[3][5]
Q3: What are the typical Minimum Inhibitory Concentration (MIC) ranges for this compound against common fungal pathogens?
MIC values can vary by species and even by isolate. However, published studies provide a general range of expected in vitro activity. This compound has demonstrated efficacy against fungal species that may have reduced susceptibility to other antifungal classes like azoles and echinocandins.[4]
Q4: Is this compound's activity dependent on the fungal growth phase (planktonic vs. biofilm)?
Yes, like most antimicrobial agents, higher concentrations of this compound are typically required to eradicate established biofilms compared to inhibiting the growth of planktonic (free-floating) cells. For many Candida strains, the Minimum Biofilm Eradication Concentration (MBEC) can be significantly higher than the planktonic MIC. For instance, against Candida biofilms from vulvovaginal candidiasis isolates, MBEC values were frequently observed at 256 µg/mL.[1]
Antifungal Activity Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species as reported in scientific literature. These values are intended for reference and may vary based on specific experimental conditions.
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | General MIC Range (µg/mL) |
| Candida albicans | 32 - 64 | 32 - 128 | 32 - 256[1][4][6] |
| Candida glabrata | 128 - 256 | 256 | 128 - 256[4] |
| Candida parapsilosis | 128 - 256 | 256 | 64 - 256[4][7] |
| Candida tropicalis | 32 - 64 | 32 - 128 | 32 - 256[4] |
| Candida krusei | 32 - 64 | 32 - 128 | 32 - 256[4] |
| Aspergillus spp. | N/A | N/A | ≤ 1024[4][8] |
-
MIC₅₀: The concentration that inhibits 50% of the tested isolates.
-
MIC₉₀: The concentration that inhibits 90% of the tested isolates.
Experimental Protocols
Protocol: Antifungal Susceptibility Testing via Broth Microdilution (CLSI M27-Based)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for this compound against yeast species, adapted from CLSI standards.[9]
1. Materials:
-
This compound pentahydrochloride
-
Sterile, low-protein binding microcentrifuge tubes
-
Sterile deionized water or appropriate solvent
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
96-well, flat-bottom microtiter plates[9]
-
Fungal isolates (e.g., Candida albicans)
-
Sabouraud Dextrose Agar (SDA) or Yeast Peptone Dextrose (YPD) agar
-
Sterile phosphate-buffered saline (PBS)
-
Spectrophotometer or hemocytometer
-
Multi-channel pipette
2. Preparation of this compound Stock and Dilutions:
-
Prepare a concentrated stock solution of this compound in a sterile solvent (e.g., sterile water).
-
Perform serial two-fold dilutions in RPMI-1640 medium to achieve concentrations that are 2x the final desired test concentrations.[10] This is typically done in a separate "mother" plate or deep-well block.
3. Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on an SDA or YPD plate and incubate at 35°C for 24 hours to ensure purity and viability.[11]
-
Harvest several colonies and suspend them in sterile PBS.
-
Adjust the cell suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer (OD at 530 nm) or by direct cell counting with a hemocytometer.
-
Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum density of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[9]
4. Plate Setup and Incubation:
-
Add 100 µL of the 2x this compound dilutions to the appropriate wells of the 96-well microtiter plate.
-
Add 100 µL of the final fungal inoculum to each well.[10] This brings the total volume to 200 µL and dilutes the this compound to its final 1x test concentration.
-
Include a drug-free well (growth control) containing 100 µL of medium and 100 µL of inoculum, and a sterility control well containing 200 µL of medium only.
-
Incubate the plate at 35°C for 24-48 hours.[12]
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant reduction (typically ≥50%) in visible growth compared to the growth control well.[12] This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.
Visual Guides and Workflows
Troubleshooting Guide
Q1: My MIC results are inconsistent between experiments. What could be the cause?
High variability in MICs is often traced back to inconsistencies in the experimental setup.[13] The most common factor is the fungal inoculum density.
-
Solution: Ensure your inoculum is standardized. Use a spectrophotometer to adjust the cell suspension to a specific optical density before making the final dilution. Consistently preparing the inoculum is critical for reproducible results.[9]
Q2: I am not observing any antifungal activity, even at high concentrations. Why?
This could be due to several factors related to the peptide's stability or the assay conditions.
-
Cause A: Incorrect Medium pH. The activity of cationic peptides can be highly sensitive to pH. The standard RPMI-1640 medium should be buffered to a pH of 7.0.[11] A significantly lower pH can reduce the peptide's effectiveness.
-
Cause B: Peptide Inactivation. this compound, like other peptides, can be susceptible to degradation or binding to surfaces.
-
Solutions:
-
Verify the pH of your final assay medium.
-
Use low-protein binding plasticware for storing and diluting the peptide.
-
Prepare fresh dilutions of this compound for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
-
Q3: My MIC values are much higher than the published data. What should I check?
Unexpectedly high MICs can result from components in the assay medium interfering with the peptide.
-
Cause: High concentrations of salts or proteins in a non-standard medium can neutralize or bind to the cationic this compound, reducing its effective concentration.
-
Solution: Strictly adhere to the recommended medium, RPMI-1640, which is standardized for antifungal susceptibility testing and has a defined composition.[9][11] Avoid using complex, undefined media like YPD or Brain Heart Infusion for the final MIC assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, this compound, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound pentahydrochloride (MBI 226), a topical 12-amino-acid cationic peptide: spectrum of antimicrobial activity and measurements of bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antimicrobial Activity of this compound Alone and In Combination against Candida Isolated from Vulvovaginal Candidiasis and Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticandidal Activity of this compound and Its Retro Analog Alone and in Combination with Fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2.3. Minimum Inhibitory Concentration [bio-protocol.org]
- 10. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 11. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Peptides Omiganan and Indolicidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial activities of omiganan and its parent peptide, indolicidin. This compound is a synthetic analog of indolicidin, a naturally occurring cationic peptide isolated from bovine neutrophils.[1][2] Both peptides exhibit broad-spectrum activity against a variety of pathogenic bacteria and fungi.[3][4] This document summarizes their comparative efficacy through quantitative data, details the experimental protocols for assessing their activity, and illustrates their proposed mechanisms of action.
Comparative Antimicrobial Activity: A Quantitative Overview
The antimicrobial efficacy of this compound and indolicidin is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. The data presented below is a compilation from various studies. It is important to note that direct comparisons of MIC values across different studies should be made with caution, as variations in experimental conditions (e.g., broth composition, inoculum size) can influence the results.
Antibacterial Activity
| Microorganism | This compound MIC (µg/mL) | Indolicidin MIC (µM) | Indolicidin MIC (µg/mL) |
| Staphylococcus aureus | ≤32[5] | 8 - 64[3] | 15.2 - 121.8 |
| Staphylococcus epidermidis | 1 - 8[5] | 8 - 64[3] | 15.2 - 121.8 |
| Enterococcus faecium | 4 - 8[5] | 8 - 64[3] | 15.2 - 121.8 |
| Escherichia coli | 32[5] | >128[3] | >243.5 |
| Pseudomonas aeruginosa | 128 - 256[5] | >128[3] | >243.5 |
| Klebsiella pneumoniae | 32 - 128[5] | >128[3] | >243.5 |
Note: Indolicidin MIC values were reported in µM in the source study and have been converted to µg/mL for comparative purposes, assuming a molecular weight of approximately 1905 g/mol .
Antifungal Activity
| Microorganism | This compound MIC (µg/mL) | Indolicidin MIC (µM) | Indolicidin MIC (µg/mL) |
| Candida albicans | 32 - 128 | 32 | 61.0 |
| Candida glabrata | 128 - 256[6] | - | - |
| Candida parapsilosis | 128 - 256[6] | - | - |
| Candida krusei | 32 - 128[6] | - | - |
Mechanisms of Action: A Visualized Comparison
This compound and indolicidin employ different primary mechanisms to exert their antimicrobial effects. This compound is understood to primarily act by disrupting the integrity of the microbial cell membrane.[7] In contrast, indolicidin exhibits a more complex mechanism of action that involves not only membrane permeabilization but also the inhibition of intracellular processes, most notably DNA synthesis.
Proposed Mechanism of Action: this compound
Caption: Proposed mechanism of this compound.
Proposed Mechanism of Action: Indolicidin
Caption: Dual mechanism of action of Indolicidin.
Experimental Protocols: Determining Antimicrobial Activity
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial peptides like this compound and indolicidin, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic peptides.
Broth Microdilution MIC/MBC Assay Workflow
References
- 1. This compound pentahydrochloride in the front line of clinical applications of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indolicidin derivatives as potent dual-action antifungal and antibacterial agents for the treatment of skin infections: A comprehensive study from in vitro to in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antimicrobial activity of this compound pentahydrochloride tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of this compound Pentahydrochloride against Contemporary Fungal Pathogens Responsible for Catheter-Associated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Omiganan and Retro-Omiganan: Unveiling Antistaphylococcal Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antistaphylococcal properties of the antimicrobial peptide omiganan and its retro-analog, retro-omiganan. This analysis is supported by experimental data to inform future research and development in the pursuit of novel antimicrobial agents.
This compound, a synthetic analog of the bovine neutrophil peptide indolicidin, has shown promise as a topical antimicrobial agent with a broad spectrum of activity.[1] Its structural counterpart, retro-omiganan, which features a reversed amino acid sequence, has also emerged as a compound of interest, with some studies suggesting enhanced antimicrobial and antibiofilm capabilities.[2] This guide delves into a detailed comparison of their efficacy against Staphylococcus aureus, a pathogen of significant clinical importance due to its propensity for antibiotic resistance and biofilm formation.
Quantitative Assessment of Antimicrobial and Cytotoxic Activity
The following tables summarize the key quantitative data from comparative studies on this compound and retro-omiganan, including their various salt forms.
Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus
| Compound | Counterion | S. aureus ATCC 25923 (μg/mL) | S. aureus ATCC 33591 (MRSA) (μg/mL) | S. aureus ATCC 43300 (MRSA) (μg/mL) | S. epidermidis ATCC 12228 (μg/mL) |
| This compound | Trifluoroacetate | 8 | 8 | 8 | 4 |
| Acetate | 8 | 8 | 4 | 4 | |
| Chloride | 8 | 8 | 8 | 4 | |
| Retro-omiganan | Trifluoroacetate | 8 | 4 | 4 | 4 |
| Acetate | 8 | 8 | 4 | 4 | |
| Chloride | 8 | 8 | 4 | 4 |
Data extracted from Jaśkiewicz et al., 2024.[2]
Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) Against Staphylococcus aureus
| Compound | Counterion | MBIC (μg/mL) - S. aureus ATCC 25923 | MBEC (μg/mL) - S. aureus ATCC 25923 |
| This compound | Trifluoroacetate | 16 | 32 |
| Acetate | 16 | 32 | |
| Chloride | 16 | 64 | |
| Retro-omiganan | Trifluoroacetate | 8 | 32 |
| Acetate | 16 | 32 | |
| Chloride | 16 | 32 |
Data extracted from Jaśkiewicz et al., 2024.[2]
Table 3: Cytotoxicity (IC50) Against Human Keratinocytes (HaCaT)
| Compound | Counterion | IC50 (μg/mL) |
| This compound | Trifluoroacetate | 77.10 |
| Acetate | 58.21 | |
| Chloride | 65.23 | |
| Retro-omiganan | Trifluoroacetate | 25.54 |
| Acetate | 23.66 | |
| Chloride | 28.97 |
Data extracted from Jaśkiewicz et al., 2024.[2]
Mechanism of Action: A Shared Strategy of Membrane Disruption
Both this compound and retro-omiganan are understood to exert their antimicrobial effects primarily through the disruption of the bacterial cell membrane.[1][3] As cationic peptides, they are electrostatically attracted to the negatively charged components of the S. aureus cell envelope, such as teichoic acids and phospholipids.[1] Upon reaching a sufficient concentration, the peptides insert into the lipid bilayer, leading to membrane depolarization, pore formation, and ultimately, cell death.[1][4] This rapid, membrane-lytic action is a key advantage, as it is less likely to induce the development of microbial resistance compared to antibiotics that target specific metabolic pathways.[5] While the precise conformational changes that occur upon membrane interaction may differ between the two peptides, the fundamental mechanism of membrane permeabilization is considered to be conserved. The enhanced activity of retro-omiganan observed in some studies may be attributed to its increased hydrophobicity, potentially facilitating a more efficient disruption of the lipid bilayer.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antimicrobial potency.
Time-Kill Assay
-
Preparation of Inoculum: A mid-logarithmic phase culture of S. aureus is prepared and diluted in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[7]
-
Exposure to Peptides: The bacterial suspension is aliquoted into tubes containing the test peptides (this compound or retro-omiganan) at various concentrations (e.g., 1x, 2x, 4x MIC), along with a growth control (no peptide).
-
Incubation and Sampling: The tubes are incubated at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from each tube.[8]
-
Viable Cell Counting: The withdrawn samples are serially diluted and plated onto agar plates. After incubation, the number of colony-forming units (CFU) is counted to determine the number of viable bacteria at each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the peptides against mammalian cells is a critical parameter for assessing their therapeutic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Conclusion
Both this compound and retro-omiganan demonstrate potent antistaphylococcal activity. The available data suggests that retro-omiganan may offer advantages in terms of biofilm inhibition, as indicated by a lower MBIC against S. aureus in one study.[2] However, this potential for enhanced efficacy is accompanied by a notable increase in cytotoxicity against human keratinocytes.[2] The choice of counterion also appears to influence the activity and toxicity of these peptides, a factor that warrants consideration in formulation development.
The rapid, membrane-disruptive mechanism of action shared by both peptides is a significant asset in the face of rising antibiotic resistance. Further research, particularly direct comparative time-kill kinetic studies and in vivo efficacy and safety assessments, is crucial to fully elucidate the therapeutic potential of both this compound and retro-omiganan as antistaphylococcal agents. These findings will be instrumental in guiding the selection and optimization of lead candidates for clinical development.
References
- 1. This compound interaction with bacterial membranes and cell wall models. Assigning a biological role to saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Study of Antistaphylococcal Potential of this compound and Retro-Omiganan Under Flow Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Retro analog concept: comparative study on physico-chemical and biological properties of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jabonline.in [jabonline.in]
A Head-to-Head Comparison of Omiganan and Pexiganan for Skin and Soft Tissue Infections
A comprehensive guide for researchers and drug development professionals on two promising antimicrobial peptides.
In the ongoing battle against antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics for skin and soft tissue infections (SSTIs). Among the frontrunners in clinical development are Omiganan and Pexiganan, both synthetic cationic peptides with broad-spectrum antimicrobial activity. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these novel agents.
At a Glance: this compound vs. Pexiganan
| Feature | This compound | Pexiganan |
| Parent Molecule | Indolicidin (bovine neutrophils) | Magainin II (African clawed frog skin) |
| Primary Mechanism | Cell membrane disruption, inhibition of macromolecule synthesis[1] | Forms toroidal pores in the cell membrane, leading to leakage of cellular contents[2][3] |
| Spectrum of Activity | Gram-positive and Gram-negative bacteria, and fungi (including drug-resistant strains)[4][5] | Broad-spectrum against Gram-positive and Gram-negative aerobic and anaerobic bacteria[6][7] |
| Primary Indications | Investigated for preventing catheter-related infections, acne, rosacea, and atopic dermatitis[8][9] | Primarily investigated for the treatment of mildly infected diabetic foot ulcers[10][11] |
| Clinical Trial Status | Has undergone Phase III clinical trials for the prevention of catheter-related bloodstream infections[12][13] | Has undergone Phase III clinical trials for diabetic foot ulcer infections[14][15] |
In Vitro Antimicrobial Activity
Both this compound and Pexiganan have demonstrated potent in vitro activity against a wide range of pathogens commonly implicated in SSTIs. The following tables summarize their Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) against key bacterial species.
This compound: In Vitro Susceptibility Data
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (including MRSA) | 16 | 32 | [16] |
| Vancomycin-Intermediate S. aureus (VISA) | - | 32 (2-fold > wild-type) | [16] |
| Vancomycin-Resistant S. aureus (VRSA) | 16 (mode) | - | [16] |
| Staphylococcus epidermidis | - | - | [8] |
| Gram-positive and Gram-negative bacteria and yeasts | Potent dose-dependent activity | - | [8] |
Note: Data for this compound's in vitro activity is extensive and shows a consistent effect against both susceptible and resistant strains of Staphylococcus aureus. In skin colonization models, this compound gel has been shown to be rapidly bactericidal and fungicidal.[8]
Pexiganan: In Vitro Susceptibility Data
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (MSSA & MRSA) | 16 | 16 | [17] |
| Coagulase-negative staphylococci | 4 | 4 | [17] |
| Streptococcus spp. | ≤32 | ≤32 | [6] |
| Enterococcus faecium | 8 | ≤32 | [6][17] |
| Pseudomonas aeruginosa | ≤32 | ≤64 | [6] |
| Escherichia coli | ≤16 | ≤32 | [2] |
| Bacteroides spp. | ≤32 | ≤32 | [6] |
Note: Pexiganan has demonstrated a broad spectrum of in vitro activity against over 3,000 clinical isolates, including both aerobic and anaerobic bacteria.[6][7] Notably, for the majority of isolates tested, the MBCs were the same or within one twofold dilution of the MICs, indicating a strong bactericidal effect.[6][7] Importantly, no cross-resistance with other antibiotic classes has been observed, and attempts to generate resistance in vitro have been unsuccessful.[6][7]
Clinical Efficacy
Direct head-to-head clinical trials comparing this compound and Pexiganan for the same indication in SSTIs are not available. Therefore, their clinical performance is evaluated based on their respective clinical trial programs.
This compound in Skin Infections
Clinical trials for this compound have explored its use in various dermatological conditions. In a Phase II trial for atopic dermatitis, this compound gel showed a statistically significant reduction in Staphylococcus aureus colonization and improved dysbiosis.[18] However, this did not translate into a significant clinical improvement of the condition itself.[18] Another proof-of-concept trial in patients with mild-to-moderate facial seborrheic dermatitis found that this compound was safe and well-tolerated but did not result in a significant clinical improvement compared to placebo.[19][20] A Phase III trial for the prevention of catheter-related bloodstream infections did not meet its primary efficacy endpoint of reducing local catheter site infections.[12]
Pexiganan in Diabetic Foot Ulcers
Pexiganan has been extensively studied in the context of mildly infected diabetic foot ulcers. In two large Phase III, randomized, double-blind, multicenter trials, topical Pexiganan cream was compared to oral ofloxacin.[10][11] The combined data from these trials, involving 835 patients, demonstrated that Pexiganan had equivalent clinical improvement rates (85-90%) to ofloxacin.[10][11] Microbiological eradication rates were also comparable (42-47%).[10][11] A key finding was the lack of significant resistance development to Pexiganan, whereas ofloxacin treatment led to the emergence of resistant bacteria.[10][11] However, subsequent trials designed to show superiority over a placebo cream plus standard care failed to meet the primary outcome.[15]
Experimental Protocols
In Vitro Susceptibility Testing
-
Pexiganan: The minimum inhibitory concentrations (MICs) for Pexiganan were determined using the National Committee for Clinical Laboratory Standards (NCCLS) broth microdilution assay in microtiter plates.[21] Unsupplemented Mueller-Hinton broth was used for most aerobic bacteria to avoid potential cation interference with the peptide's activity.[21]
-
This compound: While specific broth microdilution protocols are mentioned in the context of research studies, detailed standardized methods from clinical trial publications are less frequently reported in the provided search results. Studies have evaluated its activity against vancomycin-resistant S. aureus strains, indicating robust testing against challenging pathogens.[16]
Clinical Trial Design: Pexiganan for Diabetic Foot Ulcers
The Phase III trials comparing Pexiganan to ofloxacin were randomized, double-blind, and multicenter.[10][11]
-
Patient Population: Diabetic patients with a mildly infected foot ulcer.
-
Intervention: Patients were randomized to receive either topical Pexiganan cream and an oral placebo, or a placebo cream and oral ofloxacin.
-
Primary Outcome: Clinical cure or improvement of the infection.
-
Secondary Outcomes: Eradication of wound pathogens and wound healing, assessed by a semiquantitative scoring system.[10][11]
Skin Colonization Models: this compound
The efficacy of topical this compound gel has been evaluated in experimental skin colonization models.[8]
-
Ex Vivo Pig Skin Model: This model was used to assess the dose-dependent activity of this compound gels (0.1-2%) against Gram-positive and Gram-negative bacteria and yeasts.
-
In Vivo Guinea Pig Skin Model: This model confirmed the potent antimicrobial and antifungal activities of this compound 1% gel.[8]
Visualizing the Mechanisms and Workflows
To better understand the processes involved in the action and evaluation of these antimicrobial peptides, the following diagrams are provided.
Caption: Mechanisms of action for this compound and Pexiganan.
Caption: General experimental workflow for antimicrobial peptide development.
Conclusion
Both this compound and Pexiganan represent significant advancements in the development of novel antimicrobial agents for skin and soft tissue infections. Their broad-spectrum activity, bactericidal mechanism of action, and low propensity for resistance development make them attractive alternatives to conventional antibiotics.
Pexiganan has a more robust clinical trial dataset specifically for infected diabetic foot ulcers, demonstrating equivalence to an oral antibiotic. This compound has been explored in a wider range of dermatological conditions, showing promise in modulating the skin microbiome, although clinical efficacy in these indications has been less definitive in the trials conducted so far.
For researchers and drug development professionals, the choice between these or similar antimicrobial peptides will depend on the specific indication, the target pathogen profile, and the desired clinical endpoint. The data presented in this guide provides a foundation for further investigation and highlights the potential of these agents to address the growing challenge of antibiotic resistance in the management of skin and soft tissue infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure, Membrane Orientation, Mechanism, and Function of Pexiganan – A Highly Potent Antimicrobial Peptide Designed From Magainin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Vitro Antibacterial Properties of Pexiganan, an Analog of Magainin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antibacterial properties of pexiganan, an analog of magainin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, this compound, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Topical versus systemic antimicrobial therapy for treating mildly infected diabetic foot ulcers: a randomized, controlled, double-blinded, multicenter trial of pexiganan cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound interaction with bacterial membranes and cell wall models. Assigning a biological role to saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pexiganan in Combination with Nisin to Control Polymicrobial Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Review: Lessons Learned From Clinical Trials Using Antimicrobial Peptides (AMPs) [frontiersin.org]
- 16. In vitro activity of this compound pentahydrochloride tested against vancomycin-tolerant, -intermediate, and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro spectrum of pexiganan activity; bactericidal action and resistance selection tested against pathogens with elevated MIC values to topical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Treatment with the Topical Antimicrobial Peptide this compound in Mild-to-Moderate Facial Seborrheic Dermatitis versus Ketoconazole and Placebo: Results of a Randomized Controlled Proof-of-Concept Trial [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. journals.asm.org [journals.asm.org]
A Comparative Efficacy Analysis of Omiganan Gel and Ketoconazole Cream in the Treatment of Fungal Skin Conditions
For Immediate Release
This guide provides a detailed comparison of the efficacy of Omiganan gel and ketoconazole cream, two topical antifungal agents. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, clinical trial data, and experimental protocols.
Executive Summary
Ketoconazole has long been a standard in the topical treatment of fungal skin infections, primarily through the inhibition of ergosterol synthesis, a crucial component of the fungal cell membrane. This compound, a newer antimicrobial peptide, operates through a different mechanism, disrupting the integrity of the fungal cell membrane. A head-to-head clinical trial in patients with seborrheic dermatitis demonstrated that while this compound was well-tolerated, it did not show a significant clinical improvement over a placebo. In contrast, ketoconazole significantly reduced disease severity, underscoring its established efficacy.
Data Presentation: Efficacy in Seborrheic Dermatitis
The following tables summarize the quantitative data from a randomized, controlled, proof-of-concept trial comparing 1.75% this compound gel, 2.00% ketoconazole cream, and a placebo in patients with mild-to-moderate facial seborrheic dermatitis.[1][2][3]
Table 1: Clinical Efficacy Outcomes at End of Treatment (4 weeks)
| Outcome Measure | This compound 1.75% Gel (Change from Baseline) | Ketoconazole 2.00% Cream (Change from Baseline) | p-value (vs. Placebo) |
| Seborrheic Dermatitis Area and Severity Index (SDASI) | -1.5 | -2.4 | 0.0247 |
| Investigator's Global Assessment (IGA) | -0.3 | -0.5 | 0.0054 |
| Body Surface Area Affected (%) | -0.11 | -0.51 | 0.0052 |
Table 2: Patient-Reported Outcomes and Skin Barrier Function
| Outcome Measure | This compound 1.75% Gel | Ketoconazole 2.00% Cream | p-value (vs. Placebo) |
| Dermatology Life Quality Index (DLQI) | -2.6 | -2.1 | Not Significant |
| Trans-Epidermal Water Loss (TEWL) | -5.935 | -8.932 | 0.0076 |
Table 3: Microbiological Outcomes
| Outcome Measure | This compound 1.75% Gel (Change from Baseline) | Ketoconazole 2.00% Cream (Change from Baseline) | p-value (vs. Placebo) |
| Malassezia Abundance (%) | -3.662 | -59.018 | < 0.0001 |
| Fungal Shannon Diversity Index | +0.1086 | +1.39415 | < 0.0001 |
Mechanisms of Action
This compound: As a cationic antimicrobial peptide, this compound's primary mechanism of action involves the disruption of microbial cell membranes.[4][5] The positively charged peptide electrostatically interacts with the negatively charged components of the fungal cell membrane, leading to membrane destabilization, pore formation, and subsequent leakage of intracellular contents, ultimately causing cell death.[4][6]
Ketoconazole: Ketoconazole is an imidazole antifungal agent that inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[7][8] This enzyme is a critical component of the ergosterol biosynthesis pathway.[7][8][9][10][11] By inhibiting this enzyme, ketoconazole depletes ergosterol, an essential component for fungal cell membrane integrity, and leads to the accumulation of toxic methylated sterols, thereby inhibiting fungal growth.[7][8]
Visualizing the Mechanisms
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for Ketoconazole.
Experimental Protocols
Head-to-Head Comparison in Seborrheic Dermatitis:
A randomized, patient- and evaluator-blinded, placebo-controlled, parallel-group trial was conducted.[12]
-
Participants: Patients with mild-to-moderate facial seborrheic dermatitis, defined by an Investigator's Global Assessment (IGA) score of ≤2 at screening.[12]
-
Interventions:
-
This compound 1.75% gel
-
Ketoconazole 2.00% cream
-
Vehicle gel (placebo)
-
-
Administration: Twice daily topical application to all facial lesion sites for 28 consecutive days.[12]
-
Assessments:
-
Clinical Efficacy: Seborrheic Dermatitis Area and Severity Index (SDASI), Investigator's Global Assessment (IGA), and percentage of Body Surface Area (%BSA) affected were evaluated at baseline and subsequent visits.
-
Patient-Reported Outcomes: Dermatology Life Quality Index (DLQI) and a numeric rating scale for itch were completed by patients.
-
Skin Barrier Function: Trans-epidermal water loss (TEWL) was measured.
-
Microbiome Analysis: Skin swabs were collected for microbial profiling.
-
-
Study Visits: Scheduled at baseline, and days 7, 14, 21, 28 (end of treatment), 35, and 42 (end of study).[12]
General Clinical Trial Design for Tinea Pedis (Athlete's Foot):
-
Study Design: Randomized, double-blind, multicenter studies are common.[13][14][15]
-
Participants: Patients with symptomatic, uncomplicated interdigital tinea pedis confirmed by potassium hydroxide (KOH) microscopy and fungal culture.[13]
-
Intervention: Application of ketoconazole 2% cream or a placebo cream, typically once daily for 4 to 8 weeks.[13][15]
-
Primary Efficacy Endpoint: Mycological cure, defined as negative KOH microscopy and negative fungal culture at a follow-up visit (e.g., week 6).[13]
-
Secondary Endpoints: Clinical signs and symptoms are assessed at various time points during and after treatment.[13]
Conclusion
Based on the available head-to-head clinical trial data in seborrheic dermatitis, ketoconazole cream demonstrates superior clinical efficacy compared to this compound gel.[1][2][3] Ketoconazole significantly reduced disease severity, improved skin barrier function, and had a profound impact on the fungal microbiome of the affected skin.[1][2][3][16] While this compound was found to be safe and well-tolerated, it did not produce a statistically significant clinical improvement compared to the placebo in this indication.[1][2][3] The distinct mechanisms of action of these two compounds—inhibition of a specific metabolic pathway by ketoconazole versus broad membrane disruption by this compound—may contribute to their differing efficacy profiles in this particular fungal skin condition. Further research is needed to evaluate the efficacy of this compound in other superficial fungal infections.
References
- 1. [PDF] Treatment with the Topical Antimicrobial Peptide this compound in Mild-to-Moderate Facial Seborrheic Dermatitis versus Ketoconazole and Placebo: Results of a Randomized Controlled Proof-of-Concept Trial | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.eur.nl [pure.eur.nl]
- 4. researchgate.net [researchgate.net]
- 5. This compound interaction with bacterial membranes and cell wall models. Assigning a biological role to saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo effects of the antimycotic drug ketoconazole on sterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Comparative trial of a two-dosage schedule of ketoconazole 2% cream for the treatment of tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ketoconazole 2 percent cream in the treatment of tinea pedis, tinea cruris, and tinea corporis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment with the Topical Antimicrobial Peptide this compound in Mild-to-Moderate Facial Seborrheic Dermatitis versus Ketoconazole and Placebo: Results of a Randomized Controlled Proof-of-Concept Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Omiganan vs. Chlorhexidine for Topical Skin Antisepsis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Omiganan and chlorhexidine for topical skin antisepsis, focusing on their performance in clinical and preclinical settings. The information is compiled to assist researchers, scientists, and drug development professionals in evaluating these two antimicrobial agents. While direct comparative clinical trial results for skin antisepsis are not publicly available, this guide synthesizes existing data on their efficacy, safety, and mechanisms of action.
Efficacy Data
The following tables summarize the available quantitative data on the antimicrobial efficacy of this compound and chlorhexidine. It is important to note that the data for this compound is from a preclinical model, while the data for chlorhexidine is from clinical trials.
Table 1: Antimicrobial Efficacy of this compound 1% Gel (Preclinical Data)
| Organism | Time Point | Mean Log10 Reduction (CFU/site) | Study Model |
| Staphylococcus epidermidis | 1 hour | 2.7[1] | Ex vivo pig skin[1] |
| Staphylococcus epidermidis | 24 hours | 5.2[1] | Ex vivo pig skin[1] |
Table 2: Antimicrobial Efficacy of Chlorhexidine 2% (Clinical Data)
| Comparator | Time Point | Mean Log10 Reduction | Body Site |
| 70% Isopropyl Alcohol | 24 hours | Significantly more persistent activity than alcohol (P = .003)[2] | Abdomen[2] |
| 2% Aqueous Chlorhexidine | 24 hours | Significantly more persistent activity than aqueous CHG (P = .028)[2] | Abdomen[2] |
| Povidone-iodine | Post-operative | Superior in preventing surgical site infections (RR 0.73)[3] | Various |
Safety and Tolerability
Table 3: Comparative Safety Profile
| Adverse Events | This compound (Topical) | Chlorhexidine (Topical) |
| Common | Generally well-tolerated in clinical trials for other indications.[4] | Minor skin irritation.[5] |
| Less Common | Application site reactions (e.g., pain, erythema, pruritus) have been reported in trials for other indications. | Allergic reactions, including contact dermatitis.[2] |
| Rare but Serious | No serious adverse events directly attributed to topical this compound in the reviewed literature. | Anaphylaxis.[6] The FDA has issued a warning about rare but serious allergic reactions.[6] |
Experimental Protocols
Pivotal Head-to-Head Clinical Trial Protocol (NCT00608959)
While the results are not publicly available, the protocol for a clinical trial directly comparing this compound 1% gel to chlorhexidine 2% solution for topical skin antisepsis provides valuable insight into a well-designed comparative study.
Study Design: A randomized, controlled, single-blind, single-center study in healthy adult subjects.[7]
Part 1: Comparative Efficacy
-
Objective: To compare the antimicrobial activity of this compound 1% gel and chlorhexidine 2% solution on the skin.
-
Procedure:
-
Approximately 20 subjects were enrolled.[7]
-
Six sites on the chest and/or abdomen were treated with this compound 1% gel.[7]
-
Six contralateral sites were treated with chlorhexidine 2% solution.[7]
-
All sites were covered with a semi-transparent dressing.[7]
-
Swab cultures were obtained at specified timepoints over a 3-day period to assess bacterial counts.[7]
-
Part 2: Catheter Insertion Site Antisepsis
-
Objective: To evaluate the efficacy of this compound 1% gel in preventing catheter colonization.
-
Procedure:
-
Approximately 20 subjects were enrolled.[7]
-
One peripheral intravenous catheter insertion site was treated with this compound 1% gel following an isopropyl alcohol prep.[7]
-
The other catheter insertion site was treated with a standard of care, chlorhexidine 2% with isopropyl alcohol.[7]
-
Swab cultures and catheter tip cultures were obtained over a 7-day period.[7]
-
Preclinical Efficacy Testing of this compound (Experimental Workflow)
The following workflow describes the ex vivo pig skin model used to generate the efficacy data for this compound presented in Table 1.
Caption: Ex vivo pig skin model workflow for this compound efficacy testing.
Mechanisms of Action
This compound and chlorhexidine employ distinct mechanisms to achieve their antimicrobial effects.
This compound: A Cationic Antimicrobial Peptide
This compound is a synthetic analog of indolicidin, a naturally occurring antimicrobial peptide.[8] Its primary mechanism of action involves the disruption of microbial cell membranes.
Caption: Simplified mechanism of action for this compound.
Chlorhexidine: A Bisbiguanide Antiseptic
Chlorhexidine is a broad-spectrum biocide effective against a wide range of bacteria. Its mechanism is concentration-dependent.
References
- 1. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, this compound, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. poison.org [poison.org]
- 3. ichgcp.net [ichgcp.net]
- 4. Treatment with the Topical Antimicrobial Peptide this compound in Mild-to-Moderate Facial Seborrheic Dermatitis versus Ketoconazole and Placebo: Results of a Randomized Controlled Proof-of-Concept Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Side effects of chlorhexidine - NHS [nhs.uk]
- 6. FDA Drug Safety Communication: FDA warns about rare but serious allergic reactions with the skin antiseptic chlorhexidine gluconate | FDA [fda.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Redirecting to https://onderzoekmetmensen.nl/en/trial/42598 [onderzoekmetmensen.nl]
Comparative study of Omiganan liposomal versus conventional gel delivery systems.
For researchers, scientists, and drug development professionals, the choice of a drug delivery system is paramount to optimizing therapeutic outcomes. This guide provides a detailed comparison of Omiganan, a novel antimicrobial peptide, formulated in a liposomal system versus a conventional gel. This analysis is based on experimental data to highlight the key performance differences between these two delivery platforms.
This compound is a synthetic cationic peptide derived from the cathelicidin family, known for its broad-spectrum antimicrobial and anti-inflammatory properties.[1][2] Its primary mechanism of action involves disrupting the cytoplasmic membrane of microbes, leading to cell death.[1][2] While effective, the delivery of peptide-based therapeutics like this compound can be challenging due to issues of stability and skin penetration.[3][4] This comparative study will delve into how a liposomal formulation addresses these challenges compared to a standard gel formulation.
Performance Data: A Side-by-Side Comparison
The following tables summarize the key quantitative data from a pivotal study comparing this compound liposomal gel with a conventional this compound gel and lotion.
| Physicochemical Properties of this compound Formulations | |
| Parameter | Liposomal Gel |
| Vesicle Size | 120 nm |
| Zeta Potential | -17.2 mV |
| Encapsulation Efficiency | 72% |
| Drug Loading | 7.8% |
Table 1: This table outlines the key physicochemical characteristics of the this compound liposomal formulation, providing insights into its stability and drug-carrying capacity.[1][2]
| In Vitro Drug Release Over 24 Hours | |
| Time Point | Cumulative Drug Release (%) |
| This compound Liposomal Gel | This compound Conventional Gel |
| 2 hours | ~15% |
| 8 hours | ~35% |
| 24 hours | ~55% |
Table 2: This table demonstrates the controlled-release profile of the liposomal gel compared to the more rapid release from the conventional gel.[1]
| Ex Vivo Skin Permeation and Deposition | |
| Parameter | This compound Liposomal Gel |
| Permeation through skin | Higher |
| Deposition in skin layers | Higher |
Table 3: This table highlights the superior skin penetration and retention of the liposomal formulation, suggesting enhanced bioavailability at the target site.[1]
| In Vivo Efficacy in Animal Models (Atopic Dermatitis & Psoriasis) | |
| Outcome | This compound Liposomal Gel |
| Reduction in pro-inflammatory cytokines | Substantial |
| Improvement in skin lesions | Significant |
Table 4: This table summarizes the enhanced therapeutic outcomes observed with the liposomal gel in preclinical models of inflammatory skin conditions.[1][2]
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for critical evaluation.
Preparation of this compound Liposomes: Liposomes encapsulating this compound were prepared using the reverse-phase evaporation technique.[1][2] This method involves the formation of a water-in-oil emulsion, followed by the removal of the organic solvent under reduced pressure, leading to the formation of unilamellar vesicles. The resulting liposomes were then incorporated into a Carbopol 934P gel base.[1]
In Vitro Drug Release Study: The in vitro drug release profiles of the this compound liposomal gel and conventional formulations were assessed using a Franz diffusion cell apparatus.[1] A dialysis membrane was placed between the donor and receiver compartments. The formulations were applied to the donor side, and the amount of this compound released into the phosphate-buffered saline (pH 7.4) in the receiver compartment was measured at various time intervals.[1]
Ex Vivo Skin Permeation Study: The skin permeation of the formulations was evaluated using excised mouse skin mounted on Franz diffusion cells.[1] The formulations were applied to the epidermal side of the skin. The amount of this compound that permeated through the skin into the receptor fluid was quantified over time. Skin deposition was determined by analyzing the amount of drug retained in the different layers of the skin at the end of the experiment.[1]
In Vivo Efficacy Studies: The therapeutic efficacy of the formulations was evaluated in mouse models of atopic dermatitis and psoriasis.[1][2] The formulations were topically applied to the affected skin areas. The treatment efficacy was assessed by measuring the reduction in the levels of pro-inflammatory cytokines and by observing the improvement in skin lesions.[1][2]
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the drug delivery mechanisms and experimental workflow.
Caption: A comparison of drug release and skin penetration mechanisms.
Caption: The experimental workflow for comparing the delivery systems.
Conclusion
The experimental evidence strongly suggests that the liposomal delivery system offers significant advantages over conventional gel formulations for topical delivery of this compound.[1] The liposomal gel provides a controlled release of the peptide, enhances its penetration into and deposition within the skin, and ultimately leads to superior therapeutic efficacy in preclinical models of inflammatory skin diseases.[1][2] These findings underscore the potential of liposomal technology to improve the performance of antimicrobial peptides and other challenging therapeutic agents in dermatology. Researchers and drug development professionals should consider liposomal formulations as a promising strategy to overcome the limitations of conventional topical delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Liposomes encapsulating novel antimicrobial peptide this compound: Characterization and its pharmacodynamic evaluation in atopic dermatitis and psoriasis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced delivery systems for peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptide Delivery Systems as Promising Tools Against Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
Omiganan's Potency Against Mupirocin-Resistant MRSA: A Comparative Analysis
For Immediate Release
In the ongoing battle against antibiotic resistance, the emergence of mupirocin-resistant methicillin-resistant Staphylococcus aureus (MRSA) poses a significant therapeutic challenge. This guide provides a comparative analysis of Omiganan, a novel antimicrobial peptide, against other topical agents for the treatment of infections caused by these resilient strains. The following data and experimental protocols are intended for researchers, scientists, and drug development professionals.
Comparative In Vitro Efficacy
This compound has demonstrated potent in vitro activity against a broad spectrum of bacteria, including antibiotic-resistant strains.[1] The data presented below, synthesized from multiple independent studies, compares the minimum inhibitory concentration (MIC) of this compound with that of other topical antibiotics against MRSA, including mupirocin-resistant isolates.
| Antimicrobial Agent | MRSA Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |
| This compound | Methicillin-Resistant S. aureus (MRSA) | 16 | 32 | [2][3] |
| Retapamulin | Mupirocin-Resistant MRSA (Low and High-level) | 0.5 | 0.5 | [4] |
| Fusidic Acid | High-level Mupirocin-Resistant MRSA | - | >256 | [4] |
| Fusidic Acid | Low-level Mupirocin-Resistant MRSA | - | >256 | [4] |
| Mupirocin | Mupirocin-Susceptible MRSA | - | 0.25 | [5] |
| Mupirocin | Mupirocin-Resistant MRSA | - | >32 | [5] |
Note: Data is compiled from separate studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
The following sections detail the methodologies for determining the in vitro efficacy of antimicrobial agents against MRSA.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a standardized procedure used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. For cationic antimicrobial peptides like this compound, a modified protocol is recommended to prevent binding to plastic surfaces.[6][7][8]
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted[7]
-
Sterile 96-well polypropylene microtiter plates[6]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Antimicrobial agent stock solutions
-
Sterile diluents (e.g., 0.01% acetic acid with 0.2% bovine serum albumin for peptides)[6]
Procedure:
-
Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the antimicrobial agent is prepared directly in the polypropylene microtiter plate.[9]
-
Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.[6]
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.[7]
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).[9]
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in evaluating and understanding this compound's efficacy, the following diagrams are provided.
Caption: Workflow for MIC determination of this compound against MRSA.
Caption: Proposed mechanism of action of this compound against MRSA.
Mechanism of Action
This compound, a cationic antimicrobial peptide, exerts its bactericidal effect through a multi-step process that begins with an electrostatic interaction with the negatively charged components of the bacterial cell membrane.[10][11] This is followed by the insertion of the peptide into the lipid bilayer, leading to membrane disruption, depolarization, and the formation of pores.[11] The subsequent leakage of essential ions and ATP, coupled with the inhibition of DNA, RNA, and protein synthesis, ultimately results in rapid bacterial cell death.[11] Notably, studies have shown no significant difference in this compound's activity against methicillin-sensitive and methicillin-resistant S. aureus.[12]
Conclusion
The available in vitro data suggests that this compound is a potent antimicrobial agent against MRSA, including strains that have developed resistance to mupirocin. Its rapid, membrane-disrupting mechanism of action makes it a promising candidate for further investigation as a topical treatment for infections caused by multidrug-resistant bacteria. Further head-to-head comparative studies are warranted to fully elucidate its clinical potential relative to other topical agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro activity of this compound pentahydrochloride tested against vancomycin-tolerant, -intermediate, and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of this compound pentahydrochloride tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Antimicrobial Activities of Fusidic Acid and Retapamulin against Mupirocin- and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 7. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. This compound interaction with bacterial membranes and cell wall models. Assigning a biological role to saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, this compound, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trial Data: A Comparative Analysis of Omiganan and Other Topical Antibiotics
A comparative guide for researchers, scientists, and drug development professionals.
Executive Summary
Omiganan, a novel synthetic antimicrobial peptide, represents a new frontier in topical antimicrobial therapy. Its unique mechanism of action, involving direct disruption of microbial cell membranes, offers a potential advantage in an era of growing antibiotic resistance. However, a comprehensive review of publicly available clinical trial data reveals a critical gap in the literature: no direct head-to-head clinical trials comparing this compound with other topical antibiotics for the treatment of primary bacterial skin infections have been published to date.
This guide provides a detailed comparison based on available data. It will first present the clinical trial findings for this compound from studies where it was compared against a vehicle or non-antibiotic comparator. Subsequently, it will summarize the performance of established topical antibiotics, drawing from trials that include head-to-head comparisons among them. This indirect comparison underscores the necessity for future research to definitively position this compound within the current therapeutic landscape.
This compound: Clinical Performance and Experimental Protocols
This compound has been evaluated in clinical trials for several dermatological conditions, demonstrating a favorable safety profile and antimicrobial activity. The primary endpoints in these studies have focused on clinical resolution of inflammatory lesions and impact on the skin microbiome.
Table 1: Summary of Quantitative Data from this compound Clinical Trials
| Trial Identifier/Indication | Comparator | Key Efficacy Endpoint(s) | This compound Result | Comparator Result | Significance (p-value) | Key Safety/Tolerability Findings |
| Phase II / Atopic Dermatitis (NCT02456480) | Vehicle Gel | Change in local objective SCORing Atopic Dermatitis (oSCORAD) index | -18.5% (2.5% gel) | - | p = 0.04 | Not specified in detail, but generally well-tolerated. |
| Change in morning itch (NRS) | -8.2 (2.5% gel) | - | p = 0.05 | |||
| Reduction in Staphylococcus genus abundance | Shift from lesional to non-lesional microbiota profile | No significant change | Not specified | |||
| Proof-of-Concept / Seborrheic Dermatitis (NCT03688971) | Placebo & Ketoconazole 2% | Change in Seborrheic Dermatitis Area and Severity Index (SDASI) | -1.5 | - | p = 0.1429 (vs. placebo) | Safe and well-tolerated. |
| Change in Investigator's Global Assessment (IGA) | -0.3 | - | p = 0.0971 (vs. placebo) | |||
| Change in Staphylococcus abundance | No significant decrease vs. placebo | - | p = 0.6783 |
Data synthesized from available clinical trial publications.
Experimental Protocol: Phase II Trial of this compound in Atopic Dermatitis (NCT02456480)
-
Study Design: A randomized, double-blind, placebo-controlled, phase II trial.
-
Participants: 36 patients with mild to moderate atopic dermatitis.
-
Intervention: Patients were randomized (1:1:1) to apply topical this compound 1%, this compound 2.5%, or a vehicle gel to a single target lesion once daily for 28 consecutive days.
-
Efficacy Assessments:
-
Clinical Scoring: The primary clinical efficacy endpoint was the change in the local objective SCORing Atopic Dermatitis (oSCORAD) index from baseline to day 28.
-
Patient-Reported Outcomes: Itch was assessed using a Numeric Rating Scale (NRS).
-
-
Pharmacodynamic Assessments:
-
Microbiome Analysis: Skin swab samples were collected from the target lesion at baseline and at the end of treatment to assess changes in the skin microbiota, specifically the abundance of the Staphylococcus genus.
-
-
Safety Assessments: Monitoring of adverse events throughout the study.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Omiganan
For Immediate Implementation by Laboratory and Drug Development Professionals
The integrity of our research and the safety of our personnel and environment are paramount. This document provides essential, step-by-step guidance for the proper disposal of Omiganan, an investigational drug. Adherence to these procedures is mandatory to ensure compliance with safety regulations and to mitigate environmental hazards.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, improper disposal poses a significant risk. The following procedures are designed to ensure the safe and compliant handling of this compound waste.
Waste Classification and Handling
All materials contaminated with this compound, including unused product, expired batches, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous waste.
Key Hazard Information for this compound:
| Hazard Statement | Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment.[1] |
| P391: Collect spillage.[1] | ||
| P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol
This protocol is a general guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.[2][3]
-
Segregation of Waste:
-
Immediately segregate all this compound-contaminated waste from non-hazardous trash.
-
This includes vials (full, partially full, and empty), syringes, pipette tips, gloves, and any absorbent materials used for spills.[4]
-
-
Containerization:
-
Labeling:
-
Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[2]
-
The SAA should be a secure, well-ventilated area away from general laboratory traffic.
-
-
Disposal:
Experimental Workflow: Disposal Following In Vitro Assay
The following diagram illustrates the proper waste disposal workflow after conducting an in vitro experiment with this compound.
Accidental Release Measures
In the event of a spill, adhere to the following procedures:
-
Personal Precautions:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment, including gloves, eye protection, and a lab coat.[1]
-
-
Containment:
-
Prevent further leakage or spillage.
-
Keep the spilled material away from drains and water courses.[1]
-
-
Clean-up:
-
For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, dry sand).
-
Collect the absorbed material and contaminated soil into a designated hazardous waste container.
-
Decontaminate the surface by scrubbing with alcohol.[1]
-
-
Disposal:
-
Dispose of all cleanup materials as hazardous waste according to the procedures outlined above.[1]
-
By strictly following these guidelines, we can ensure a safe laboratory environment and minimize our ecological impact. Your cooperation is essential for the responsible conduct of our research.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Omiganan
For Researchers, Scientists, and Drug Development Professionals
Omiganan, a potent cationic antimicrobial peptide, holds significant promise in various research and development applications.[1][2] As an analogue of indolicidin, it demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as Candida species.[1] To ensure the safety of laboratory personnel and the integrity of your experiments, it is imperative to adhere to strict safety and handling protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for working with this compound.
Essential Safety Information: Hazard Identification and Personal Protective Equipment
The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3][4] Therefore, appropriate personal protective equipment (PPE) is mandatory to minimize exposure risks.
Table 1: Hazard Identification and Classification [3][4]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |
Table 2: Recommended Personal Protective Equipment (PPE) [4][5][6]
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Avoids inhalation of dust or aerosols. |
Operational Protocols: From Receipt to Experimentation
A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for safety and for preserving the compound's stability.
1. Receipt and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound powder should be stored at -20°C for long-term stability (up to 2 years).[7]
-
Stock solutions in solvents like DMSO can be stored at -80°C for up to 6 months.[1][7] For shorter periods (up to 1 month), storage at -20°C is acceptable.[1]
-
Always allow the vial to warm to room temperature before opening to prevent condensation, which can degrade the peptide.[8]
2. Preparation of Stock and Working Solutions:
-
All handling of powdered this compound should be performed in a chemical fume hood to avoid inhalation.[9]
-
For solubilization, sterile distilled water or sterile dilute acetic acid (0.1%) can be initially used.[8] If solubility is an issue, a series of increasingly powerful solvents may be necessary.[8]
-
If using water as the solvent for a stock solution, it is recommended to filter-sterilize the working solution with a 0.22 µm filter before use.[1]
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound from receipt to disposal.
Disposal Plan: Managing this compound Waste
Due to its toxicity to aquatic life, this compound and any materials that have come into contact with it must be disposed of as hazardous chemical waste.[3][10]
1. Waste Segregation and Collection:
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[10] Do not pour this compound solutions down the drain.[10]
2. Decontamination:
-
Work surfaces should be decontaminated after each use. A suitable laboratory disinfectant or a 10% bleach solution can be used, followed by a rinse with water.
-
In case of a spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in the hazardous waste container.[5] Ventilate the area and wash the spill site thoroughly.[5]
3. Final Disposal:
-
All hazardous waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[10]
By implementing these safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and the environment, thereby fostering a safe and productive research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, this compound, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|204248-78-2|MSDS [dcchemicals.com]
- 4. This compound-FITC TFA|MSDS [dcchemicals.com]
- 5. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. NIBSC - Peptide Storage [nibsc.org]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
